2-tert-Butylpyridine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMDJFBHNDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208160 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5944-41-2 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-tert-butylpyridine: Physical and Chemical Properties for the Research Professional
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butylpyridine, a sterically hindered heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for property determination, and visualizes its fundamental reactivity through logical diagrams.
Core Physical and Chemical Properties
This compound, with the chemical formula C₉H₁₃N, is a substituted pyridine derivative.[1][2] Its structure is characterized by a tert-butyl group at the 2-position of the pyridine ring, which imparts significant steric hindrance around the nitrogen atom. This steric bulk is a key determinant of its chemical reactivity, rendering it a valuable non-nucleophilic base in organic synthesis.[3]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a ready reference for experimental design and application.
| Property | Value | Units | Source(s) |
| Molecular Weight | 135.21 | g/mol | [1][4] |
| Melting Point | -33 | °C | |
| Boiling Point | 169-171 | °C | |
| Density | 0.877 | g/cm³ at 25 °C | |
| Refractive Index (n_D^20) | 1.4891 | ||
| logP (Octanol/Water Partition Coefficient) | 2.379 | [5] | |
| Water Solubility (log₁₀WS) | -2.55 | mol/L | [5] |
| pKa of Conjugate Acid | 5.86 |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 5944-41-2 |
| InChI | InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
| InChIKey | UUIMDJFBHNDZOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1ccccn1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations. The gas-phase spectrum is available through the NIST Chemistry WebBook.[6]
Mass Spectrometry
Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 135, corresponding to its molecular weight. A prominent fragment is often observed at m/z 120, resulting from the loss of a methyl group.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound. While specific spectra for this compound are available in various databases, the general features can be predicted based on its structure.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and spectroscopic properties of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation or reflux method.[8]
Protocol using Thiele Tube:
-
A small sample of this compound (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10]
Measurement of Density
The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.
Protocol:
-
An empty, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Acquisition of IR Spectrum (Neat Liquid)
The IR spectrum of liquid this compound can be obtained as a neat sample between two salt plates (e.g., NaCl or KBr).[11]
Protocol:
-
Ensure the salt plates are clean and dry.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the sample holder of the IR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure.[12][13] A background spectrum should be run prior to the sample analysis.[14]
¹H NMR Sample Preparation
Protocol:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15][16]
-
Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[17]
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Place the tube in the NMR spectrometer for analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Protocol:
-
The sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
Chemical Reactivity and Synthesis Workflow
Steric Hindrance and Non-Nucleophilic Basicity
The defining chemical characteristic of this compound is its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group physically obstructs the nitrogen atom's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers. However, the lone pair remains available to accept a proton, allowing it to function as an effective base. This unique reactivity is highly valuable in organic synthesis, particularly in reactions where a strong base is required but nucleophilic side reactions must be avoided.[19]
Caption: Steric hindrance in this compound allows proton abstraction but prevents nucleophilic attack.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of pyridine with tert-butyllithium.[3] This reaction proceeds via a nucleophilic addition of the organolithium reagent to the pyridine ring, followed by rearomatization.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound is a versatile and valuable compound in the chemical sciences. Its unique combination of basicity and steric hindrance makes it an indispensable tool for synthetic chemists. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in research and development.
References
- 1. mun.ca [mun.ca]
- 2. This compound [webbook.nist.gov]
- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 19. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
2-tert-butylpyridine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-butylpyridine, a valuable sterically hindered, non-nucleophilic base in organic synthesis. This document details its chemical identity, physical properties, synthesis methodologies, and key applications, with a focus on its utility in research and development, particularly in the pharmaceutical industry.
Core Chemical Identity
This compound is a substituted pyridine derivative characterized by the presence of a bulky tert-butyl group at the 2-position of the pyridine ring. This substitution imparts significant steric hindrance around the nitrogen atom, which is the cornerstone of its chemical reactivity and utility.
| Identifier | Value | Reference |
| CAS Number | 5944-41-2 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| IUPAC Name | 2-(2-methylpropan-2-yl)pyridine | |
| Synonyms | 2-(1,1-dimethylethyl)pyridine, 2-t-Butylpyridine | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its properties make it a versatile reagent in a variety of reaction conditions.
| Property | Value |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 171-172 °C (at 760 mmHg) |
| Density | 0.896 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of pyridine. A common and effective method involves the reaction of pyridine with a tert-butylating agent, such as tert-butyllithium. This reaction is analogous to the synthesis of more hindered pyridines like 2,6-di-tert-butylpyridine.[2]
Experimental Protocol: Synthesis via Alkylation with tert-butyllithium (Analogous Procedure)
This protocol is adapted from the synthesis of 2,6-di-tert-butylpyridine and can be modified for the synthesis of this compound.
Materials:
-
Pyridine
-
tert-butyllithium in pentane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of pyridine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of tert-butyllithium in pentane is added dropwise to the pyridine solution over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Key Applications in Organic Synthesis
The primary utility of this compound stems from its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group shields the nitrogen atom, preventing it from participating in nucleophilic substitution reactions while still allowing it to act as a proton scavenger. This property is particularly valuable in reactions that are sensitive to acidic byproducts.
Proton Scavenger in Triflate Formation
The formation of vinyl and aryl triflates from ketones and phenols, respectively, using triflic anhydride (Tf₂O) generates triflic acid as a byproduct. This strong acid can lead to undesired side reactions and degradation of acid-sensitive functional groups. This compound is an excellent base for scavenging this acid without interfering with the triflic anhydride or the desired product.[3][4]
Experimental Protocol: Formation of a Vinyl Triflate
Materials:
-
Ketone
-
Triflic anhydride (Tf₂O)
-
This compound
-
Anhydrous dichloromethane (DCM)
Procedure:
-
The ketone and this compound are dissolved in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Triflic anhydride is added dropwise to the stirred solution.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude vinyl triflate is purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of vinyl triflates using this compound as a proton scavenger.
Control Agent in Cationic Polymerization
In living cationic polymerization, stray protons can initiate unwanted polymerization, leading to polymers with broad molecular weight distributions. This compound and its analogs are used as "proton traps" to scavenge these stray protons, ensuring that polymerization is initiated only by the desired species. This results in better control over the polymerization process and the properties of the resulting polymer.[5][6]
Role in Drug Discovery and Development
Substituted pyridines are important scaffolds in medicinal chemistry. The introduction of a tert-butyl group can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. A notable example is the synthesis of 2-amino-5-tert-butylpyridine, which serves as a valuable fragment in drug discovery programs. This fragment has been shown to possess improved physicochemical properties compared to its aniline analogs.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. This compound [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Kinetic-Study of the Living Cationic Polymerization of Isobutylene Usi" by Robson F. Storey and Kim R. Choate Jr. [aquila.usm.edu]
An In-depth Technical Guide on the Proton Affinity and Gas-Phase Basicity of 2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton affinity (PA) and gas-phase basicity (GB) of 2-tert-butylpyridine, a sterically hindered organic base. The information contained herein is curated for professionals in research and drug development who require a deep understanding of the fundamental chemical properties of such molecules. This document presents quantitative data, details on experimental methodologies, and visual representations of the underlying processes.
Quantitative Data
The proton affinity and gas-phase basicity of this compound have been experimentally determined and evaluated. The widely accepted values are compiled in the NIST (National Institute of Standards and Technology) database and are sourced from the comprehensive review by Hunter and Lias (1998).[1][2][3]
Table 1: Proton Affinity and Gas-Phase Basicity of this compound
| Property | Value (kJ/mol) | Value (kcal/mol) | Reference |
| Proton Affinity (PA) | 961.7 | 229.8 | [Hunter and Lias, 1998][1] |
| Gas-Phase Basicity (GB) | 929.8 | 222.2 | [Hunter and Lias, 1998][1] |
For context, these values can be compared to the parent molecule, pyridine.
Table 2: Comparison with Pyridine
| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |
| This compound | 961.7[1] | 929.8[1] |
| Pyridine | 930.0[4] | 900.5 |
The presence of the electron-donating tert-butyl group at the 2-position significantly increases the proton affinity and gas-phase basicity of the pyridine ring.[5][6] This is attributed to the inductive effect of the alkyl group, which enhances the electron density at the nitrogen atom, making it a stronger proton acceptor in the gas phase.
Experimental Protocols
The determination of proton affinity and gas-phase basicity of molecules like this compound is primarily achieved through advanced mass spectrometry techniques. The most common methods employed for these measurements are Pulsed High-Pressure Mass Spectrometry (PHPMS) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry. While the specific primary experimental report for this compound is not detailed in the readily available literature, the following sections describe the general and established protocols for these techniques.
Pulsed High-Pressure Mass Spectrometry (PHPMS)
PHPMS is a powerful technique for studying ion-molecule equilibria in the gas phase. The method involves creating a high-pressure environment within the ion source of a mass spectrometer where proton transfer reactions can reach equilibrium.
Methodology:
-
Sample Introduction: A dilute mixture of this compound and a reference compound with a known gas-phase basicity is introduced into the high-pressure ion source (typically 1-10 Torr). The partial pressures of both compounds are precisely controlled.
-
Ionization: A pulse of high-energy electrons or a chemical ionization reagent gas is used to generate protonated species of both the target and reference compounds.
-
Equilibration: The ions are trapped in the ion source for a sufficient amount of time (milliseconds to seconds) to allow the proton transfer reaction to reach equilibrium: B₁H⁺ + B₂ ⇌ B₁ + B₂H⁺ where B₁ is this compound and B₂ is the reference base.
-
Ion Sampling and Detection: A small fraction of the ion population is sampled through an orifice into the high-vacuum region of the mass spectrometer. The relative abundances of the protonated species (B₁H⁺ and B₂H⁺) are measured.
-
Equilibrium Constant Determination: The equilibrium constant (K_eq) for the proton transfer reaction is calculated from the ratio of the ion intensities and the known partial pressures of the neutral bases: K_eq = ([B₁][B₂H⁺]) / ([B₂][B₁H⁺])
-
Thermodynamic Data Calculation: The Gibbs free energy change (ΔG°) for the reaction is determined from the equilibrium constant: ΔG° = -RT ln(K_eq) The gas-phase basicity (GB) of this compound can then be calculated relative to the known GB of the reference compound.
-
Proton Affinity Determination: By performing these measurements at different temperatures (van't Hoff plot), the enthalpy change (ΔH°) and entropy change (ΔS°) for the reaction can be determined. The proton affinity (PA) is the negative of the enthalpy change of protonation.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR MS offers exceptionally high mass resolution and accuracy, making it another excellent tool for studying gas-phase ion chemistry.
Methodology:
-
Ion Generation and Trapping: Ions of this compound and a reference compound are generated externally (e.g., by electrospray ionization or chemical ionization) and then transferred to the ICR cell, or they are generated directly within the cell. The ICR cell is located in a strong, uniform magnetic field, which traps the ions in cyclotron orbits.
-
Ion Isolation: Using a series of radiofrequency (RF) pulses, the protonated species of interest (e.g., B₁H⁺) is isolated within the cell by ejecting all other ions.
-
Reaction with Neutral Gas: A pulse of the neutral reference compound (B₂) is introduced into the ICR cell at a known low pressure. The proton transfer reaction is allowed to proceed for a specific reaction time.
-
Ion Excitation and Detection: After the reaction period, an RF pulse is applied to excite the ions into a larger, coherent cyclotron motion. The image current induced by the orbiting ions is detected by plates in the cell. This time-domain signal is then converted into a frequency-domain signal via a Fourier transform, which yields a high-resolution mass spectrum.
-
Kinetic Analysis: The relative abundances of the reactant (B₁H⁺) and product (B₂H⁺) ions are monitored as a function of reaction time. The forward and reverse rate constants for the proton transfer reaction are determined from this kinetic data.
-
Equilibrium Constant and Thermodynamic Data: The equilibrium constant (K_eq) is the ratio of the forward and reverse rate constants. From K_eq, ΔG°, and subsequently GB and PA, are determined as described for the PHPMS method.
Visualizations
General Experimental Workflow for Gas-Phase Basicity Determination
The following diagram illustrates the generalized workflow for determining the gas-phase basicity of a compound (B) relative to a reference compound (B_ref) using mass spectrometry.
Caption: A generalized workflow for the experimental determination of gas-phase basicity.
Logical Relationship of Thermodynamic Quantities
The proton affinity and gas-phase basicity are fundamentally related thermodynamic quantities that describe the protonation of a molecule in the gas phase.
Caption: The thermodynamic relationship between proton affinity and gas-phase basicity.
References
- 1. E. P. L. Hunter and S. G. Lias, “Evaluated Gas Phase Basicities and Proton Affinities of Molecules An update,” Journal of Physical and Chemical Reference Data, Vol. 27, No. 3, 1998, pp. 413-656. doi10.1063/1.556018 - References - Scientific Research Publishing [scirp.org]
- 2. Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update | NIST [nist.gov]
- 3. srd.nist.gov [srd.nist.gov]
- 4. Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Tert-Butyl Effect: A Technical Guide to Steric Hindrance in Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound impact of the tert-butyl group on the chemical properties and reactivity of the pyridine ring. The strategic placement of this bulky substituent, particularly at the ortho-positions (2 and 6), introduces significant steric hindrance that fundamentally alters the behavior of the pyridine nitrogen. Understanding and quantifying this steric effect is crucial for applications ranging from catalyst design and organic synthesis to the development of novel pharmaceuticals.
The Core Concept: Shielding the Nitrogen Lone Pair
The defining feature of the tert-butyl group is its large spatial footprint. When attached to a pyridine ring, especially at the positions adjacent to the nitrogen atom, it creates a sterically congested environment. This "umbrella" effect physically obstructs the lone pair of electrons on the nitrogen, hindering its ability to interact with protons, Lewis acids, and electrophiles. This steric impediment is the primary determinant of the unique reactivity patterns observed in hindered pyridines.
A key distinction arises between Brønsted basicity (proton affinity) and Lewis basicity (affinity for other electron acceptors). While the tert-butyl group, being electron-donating, might be expected to increase the electron density on the nitrogen and thus enhance basicity, the steric hindrance often counteracts this electronic effect, particularly in solution.
Quantitative Analysis of Steric Effects
The steric hindrance imposed by the tert-butyl group can be quantified through various experimental and computational parameters. Below is a summary of key data comparing unsubstituted pyridine with its tert-butyl substituted analogues.
Table 1: Comparison of Basicity and Reactivity
| Compound | pKa of Conjugate Acid | Relative Reactivity (k₂) with Vinyl Cation (L mol⁻¹ s⁻¹) |
| Pyridine | 4.38 (in 50% aq. ethanol)[1] | 2.8 x 10⁷ |
| 4-tert-Butylpyridine | Not specified | 3.2 x 10⁷ |
| 2,6-di-tert-Butylpyridine | 3.58 (in 50% aq. ethanol)[1] | 3.4 x 10⁴ |
Note: The pKa values highlight the decreased Brønsted basicity of the sterically hindered 2,6-di-tert-butylpyridine in solution, a consequence of the steric strain impeding the solvation of its conjugate acid.[1] The reactivity data with tris(p-methoxyphenyl)vinyl cations starkly illustrates the dramatic decrease in nucleophilicity due to steric hindrance.
Table 2: Spectroscopic and Structural Data
| Compound | ¹³C NMR Chemical Shift (C4, ppm in C₆D₆) | ¹H NMR Chemical Shift (α-protons, ppm in C₆D₆) |
| 4-tert-Butylpyridine | 163.5 | 8.42 |
| 2-tert-Butylpyridine | Not specified | Not specified |
Note: NMR chemical shifts are sensitive to the electronic and steric environment of the nuclei. Changes in these values upon substitution can provide insights into the redistribution of electron density and conformational changes.
Key Experimental Protocols
Determination of pKa by Potentiometric Titration
This method allows for the experimental determination of the acid dissociation constant (pKa) of the conjugate acid of a pyridine derivative.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.
-
Sample Preparation: Prepare a solution of the pyridine derivative (e.g., 1 mM) in deionized water. The ionic strength of the solution should be kept constant, for example, by using a 0.1 M potassium chloride solution.
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Titrate the solution by adding small, precise aliquots of a standard strong base solution (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).
-
Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point of the curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.
-
Replication: Perform the titration at least in triplicate to ensure the reliability of the results and calculate the average pKa and standard deviation.
Kinetic Analysis of Pyridine Quaternization
This experiment quantifies the nucleophilicity of a pyridine by measuring the rate of its reaction with an alkyl halide (a quaternization reaction).
Methodology:
-
Reactant Preparation: Prepare standard solutions of the pyridine derivative and an alkyl halide (e.g., n-butyl iodide) in a suitable solvent (e.g., propylene carbonate).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).
-
Quantification: Determine the concentration of the remaining reactants or the formed quaternary ammonium salt in each aliquot using a suitable analytical technique, such as:
-
Conductivity measurements: The ionic product will increase the conductivity of the solution.
-
Spectroscopy (UV-Vis or NMR): If the reactants or products have distinct spectroscopic signatures.
-
Chromatography (HPLC or GC): To separate and quantify the components of the mixture.
-
-
Data Analysis: Plot the concentration of the pyridine derivative versus time. From this plot, determine the rate constant (k) of the reaction. For a second-order reaction, a plot of 1/[Pyridine] versus time will yield a straight line with a slope equal to the rate constant.
-
Comparison: Compare the rate constants obtained for different pyridine derivatives under identical conditions to assess their relative nucleophilicity.
Visualizing Steric Hindrance and its Consequences
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the steric hindrance of the tert-butyl group in pyridine.
Caption: Effect of steric hindrance on Lewis acid-base adduct formation.
Caption: Workflow for the experimental determination of pKa.
Caption: Simplified reaction pathway for the synthesis of 2,6-di-tert-butylpyridine.
Conclusion
The tert-butyl group serves as a powerful tool for tuning the properties of pyridine. Its steric bulk provides a predictable and significant shield for the nitrogen lone pair, leading to decreased Brønsted basicity in solution and dramatically reduced nucleophilicity. These characteristics have been exploited in the development of "non-nucleophilic" bases, which are invaluable in organic synthesis for promoting elimination reactions over substitution. For drug development professionals, understanding the steric hindrance of substituted pyridines is essential for predicting drug-receptor interactions, metabolic stability, and pharmacokinetic properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the rational design and application of tert-butyl substituted pyridines in a variety of scientific disciplines.
References
Navigating the Solubility Landscape of 2-tert-butylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-butylpyridine, a sterically hindered pyridine derivative, serves as a crucial building block in organic synthesis and plays a significant role as a non-nucleophilic base in various chemical transformations. Its unique structural properties, particularly the bulky tert-butyl group adjacent to the nitrogen atom, influence its reactivity and physical characteristics, including its solubility in common organic solvents. Understanding the solubility profile of this compound is paramount for its effective application in reaction optimization, purification processes, and formulation development within the pharmaceutical and chemical industries.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's behavior and informs solvent selection for various applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 5944-41-2 | [1] |
| Melting Point | -33 °C | [3] |
| Boiling Point | 203.93 °C (estimate) | [3] |
| pKa | 5.76 (+1) at 25°C | [3] |
| LogP (Octanol/Water) | 2.379 (Calculated) | [1] |
| Water Solubility (log10WS) | -2.55 (Calculated, mol/L) | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol for Determining the Solubility of this compound
The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4] This method can be adapted for use with various organic solvents.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)
II. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Record the exact weight of the this compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5][6] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
III. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of common organic solvents is currently lacking, this guide provides the necessary tools for researchers to generate this data. The detailed experimental protocol for the shake-flask method, a robust and reliable technique, offers a clear pathway for determining the thermodynamic solubility of this important chemical compound. By following this standardized methodology, scientists and drug development professionals can obtain accurate and reproducible solubility data, enabling more informed decisions in process development, reaction optimization, and formulation design. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.
References
- 1. This compound (CAS 5944-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 5944-41-2 [amp.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Subtle Tug-of-War: A Technical Guide to the Electronic Effects of Alkyl Substituents on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, is a fascinating electronic system. The strategic placement of substituents can dramatically alter its properties, influencing everything from basicity and nucleophilicity to the molecule's ability to interact with biological targets. Among the most fundamental of these modifications is the introduction of simple alkyl groups. While often considered straightforward electron-donating groups, the reality of their electronic influence is a nuanced interplay of inductive effects, hyperconjugation, and steric hindrance. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying principles.
The Dual Nature of Alkyl Substitution: Inductive and Hyperconjugative Effects
Alkyl groups influence the electron density of the pyridine ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation.
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the pyridine ring. This difference in electronegativity leads to a polarization of the sigma (σ) bond, with the alkyl group effectively "pushing" electron density towards the ring. This effect is distance-dependent, weakening as the number of bonds between the substituent and the ring nitrogen increases.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond of the alkyl substituent into an adjacent empty or partially filled p-orbital or a π-orbital of the aromatic ring. This donation of electron density further increases the electron richness of the pyridine ring, particularly at the ortho and para positions. The efficiency of hyperconjugation is dependent on the number of α-hydrogens on the alkyl substituent.
The balance between these two effects dictates the overall electron-donating character of the alkyl group.
Quantifying the Electronic Influence: pKa Values and Hammett/Taft Parameters
The most direct measure of the electronic effect of a substituent on the pyridine ring is its impact on the basicity of the nitrogen atom, quantified by the pKa of its conjugate acid. An increase in electron density on the nitrogen atom makes the lone pair more available for protonation, resulting in a higher pKa value.
Basicity of Alkyl-Substituted Pyridines
The introduction of alkyl groups generally increases the basicity of pyridine (pKa ≈ 5.2). The magnitude of this increase depends on the nature of the alkyl group and its position on the ring.
| Substituent | Position | pKa |
| None | - | 5.17 |
| Methyl | 2- | 5.97 |
| 3- | 5.68 | |
| 4- | 6.02 | |
| Ethyl | 2- | 5.97 |
| 3- | 5.70 | |
| 4- | 6.02 | |
| Isopropyl | 2- | 5.83 |
| 3- | 5.72 | |
| 4- | 6.02 | |
| t-Butyl | 2- | 5.76 |
| 4- | 5.99 |
Data compiled from various sources. Small variations may exist between different literature reports.
Observations:
-
Positional Effects: 4-alkylpyridines are generally the most basic, followed closely by 2-alkylpyridines, with 3-alkylpyridines being the least basic of the substituted pyridines. This is because the electron-donating effects (both inductive and hyperconjugative) are most effectively transmitted to the nitrogen atom from the ortho and para positions.
-
Steric Hindrance at the 2-Position: While electronic effects would suggest a steady increase in basicity with increasing alkyl substitution, the pKa values for 2-alkylpyridines show a slight decrease for isopropyl and t-butyl groups. This is attributed to steric hindrance, where the bulky alkyl group impedes the solvation of the pyridinium cation, destabilizing it and thus reducing the basicity.
Hammett and Taft Parameters
To separate the electronic effects from steric influences, the Hammett (σ) and Taft (σ*) parameters are employed.
-
Hammett Constants (σ): These parameters quantify the electronic effect of a substituent on a benzene ring. For alkyl groups, the para (σp) and meta (σm) values are negative, indicating their electron-donating nature. These values can be used as an approximation for the electronic effects on a pyridine ring.
| Alkyl Group | σp | σm |
| -CH₃ | -0.17 | -0.07 |
| -CH₂CH₃ | -0.15 | -0.07 |
| -CH(CH₃)₂ | -0.15 | -0.07 |
| -C(CH₃)₃ | -0.20 | -0.10 |
-
Taft Polar (σ) and Steric (Es) Parameters: The Taft equation is more suited for analyzing substituent effects in aliphatic and non-aromatic heterocyclic systems. The σ parameter represents the polar (inductive) effect, while the Es parameter quantifies the steric effect of the substituent.
| Alkyl Group | σ* (Polar) | Es (Steric) |
| -CH₃ | 0.00 | 0.00 |
| -CH₂CH₃ | -0.10 | -0.07 |
| -CH(CH₃)₂ | -0.19 | -0.47 |
| -C(CH₃)₃ | -0.30 | -1.54 |
Key Insights:
-
The increasingly negative σ* values down the series from methyl to t-butyl reflect a stronger inductive electron-donating effect.
-
The increasingly negative Es values indicate a significant increase in steric bulk, which can counteract the electronic effects, particularly for reactions sensitive to steric hindrance.
Spectroscopic Manifestations: ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the pyridine ring. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density.
-
¹H NMR: Electron-donating alkyl groups increase the shielding of the ring protons, causing their signals to shift to a lower frequency (upfield). This effect is most pronounced for the protons ortho and para to the substituent.
-
¹³C NMR: Similarly, the ring carbons experience increased shielding in the presence of alkyl groups, leading to an upfield shift in their ¹³C NMR signals.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Pyridine | 150.1 | 123.8 | 136.0 | 123.8 | 150.1 |
| 4-Methylpyridine | 149.5 | 124.7 | 147.2 | 124.7 | 149.5 |
| 4-tert-Butylpyridine | 149.7 | 120.6 | 159.8 | 120.6 | 149.7 |
Note: Data is illustrative and compiled from various sources. Solvent and reference can affect absolute chemical shift values.
Impact on Chemical Reactivity: The Menshutkin Reaction and the Baker-Nathan Effect
The electronic effects of alkyl substituents have a profound impact on the reactivity of the pyridine nitrogen as a nucleophile. A classic example is the Menshutkin reaction, the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.
The Menshutkin Reaction
Increased electron density on the pyridine nitrogen enhances its nucleophilicity, leading to a faster reaction rate in the Menshutkin reaction. For a given alkyl halide, the reaction rate is expected to increase with the electron-donating ability of the substituent on the pyridine ring.
A study on the reaction of various alkylpyridines with methyl iodide in nitrobenzene at 25°C demonstrated the following trend in relative rate constants:
| Pyridine Substituent | Relative Rate Constant (Pyridine = 1) |
| None | 1.00 |
| 3-Methyl | 1.86 |
| 4-Methyl | 2.82 |
| 2-Methyl | 0.89 |
| 2-Ethyl | 0.68 |
| 2-Isopropyl | 0.17 |
| 2-t-Butyl | < 0.01 |
Analysis:
-
The 3- and 4-methylpyridines react faster than pyridine, consistent with their electron-donating nature.
-
The 2-alkylpyridines, however, show a marked decrease in reactivity as the size of the alkyl group increases. This is a clear manifestation of steric hindrance, where the bulky substituent at the 2-position physically blocks the approach of the alkyl halide to the nitrogen atom, overriding the electronic effect.
The Baker-Nathan Effect: The Role of Hyperconjugation
The Baker-Nathan effect describes an observed reversal of the expected inductive order of reactivity for some reactions. While the inductive effect of alkyl groups follows the order t-butyl > isopropyl > ethyl > methyl, the reactivity in certain reactions, such as the reaction of para-substituted benzyl bromides with pyridine, follows the order methyl > ethyl > isopropyl > t-butyl. This is attributed to the dominant role of hyperconjugation. The methyl group, with three α-hydrogens, is the most effective at donating electron density via hyperconjugation, while the t-butyl group, with no α-hydrogens, cannot participate in this effect.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine by monitoring the pH change during titration with a strong acid.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).
-
Prepare a solution of the alkylpyridine of known concentration (e.g., 0.01 M) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25.0 mL) of the alkylpyridine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.
-
Determine the equivalence volume (Veq) from the inflection point of the curve (or by taking the first derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Kinetic Study of the Menshutkin Reaction by UV-Vis Spectroscopy
Objective: To determine the rate constant for the reaction of an alkylpyridine with an alkyl iodide.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the alkylpyridine and alkyl iodide (e.g., methyl iodide) in a suitable solvent (e.g., acetonitrile) of known concentrations.
-
-
Spectroscopic Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the quaternary pyridinium salt product. The starting materials should have minimal absorbance at this wavelength.
-
Set up a UV-Vis spectrophotometer to measure absorbance at the determined λmax over time (kinetic mode).
-
-
Reaction Monitoring:
-
Equilibrate the stock solutions to the desired reaction temperature in a water bath.
-
In a cuvette, rapidly mix known volumes of the pre-heated alkylpyridine and alkyl iodide solutions to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product must be independently determined.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for first-order, or 1/[reactant] vs. time for second-order).
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Visualizing Electronic Effects and Experimental Workflows
Caption: Competing electronic effects of alkyl groups on the pyridine ring.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Implications for Drug Development
The electronic effects of alkyl substituents on the pyridine ring, while seemingly simple, are a delicate balance of inductive donation, hyperconjugation, and steric hindrance. A thorough understanding of these principles is paramount for medicinal chemists and drug development professionals. By strategically placing alkyl groups, it is possible to fine-tune the pKa of a pyridine-containing drug candidate to optimize its solubility, membrane permeability, and binding affinity for a biological target. For instance, increasing the basicity can enhance interactions with acidic residues in a protein binding pocket, but it may also lead to undesirable off-target effects or poor pharmacokinetic properties. The data and protocols presented in this guide provide a foundational framework for the rational design of pyridine-based molecules with tailored electronic properties, ultimately contributing to the development of safer and more effective therapeutics.
2-tert-Butylpyridine: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butylpyridine (CAS No. 5944-41-2) is a heterocyclic organic compound consisting of a pyridine ring substituted with a tert-butyl group at the second position.[1][2][3][4] Its sterically hindered nature makes it a useful non-nucleophilic base in organic synthesis. This guide provides an in-depth overview of the safety, handling, and toxicological information for this compound, intended for professionals in research and drug development. While specific quantitative toxicological data is limited, this document compiles available information from safety data sheets, chemical databases, and studies on related pyridine derivatives to promote safe laboratory practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5944-41-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N | [1][3][4] |
| Molecular Weight | 135.21 g/mol | [1][4] |
| Appearance | Liquid | N/A |
| Boiling Point | 169 °C | N/A |
| Melting Point | -33 °C | N/A |
| Solubility in Water | 1.8 g/L at 25 °C | N/A |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1] |
Signal Word: Warning[1]
Hazard Pictograms:
Toxicity Information
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Route of Exposure | Species | Value | Classification | Reference |
| Acute Toxicity | Oral | Not specified | 300 < LD50 ≤ 2000 mg/kg (estimated) | Category 4: Harmful if swallowed | [1] |
| Skin Irritation | Dermal | Not specified | N/A | Category 2: Causes skin irritation | [1] |
| Eye Irritation | Ocular | Not specified | N/A | Category 2: Causes serious eye irritation | [1] |
| Respiratory Irritation | Inhalation | Not specified | N/A | Category 3: May cause respiratory irritation | [1] |
Metabolism and Mechanism of Toxicity: Information on the specific metabolic pathways and toxic mechanisms of this compound is limited. For pyridine and some of its derivatives, metabolism can occur via N-oxidation and hydroxylation. The toxicity of certain pyridine compounds has been linked to the generation of reactive metabolites and the induction of oxidative stress. However, the bulky tert-butyl group in this compound may influence its metabolic fate and toxicokinetics compared to other pyridines.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
5.2. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is the preferred engineering control for handling this substance to minimize inhalation exposure.
-
Eyewash stations and safety showers must be readily accessible in the work area.[5]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]
Emergency Procedures
6.1. First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
6.2. Spills and Leaks
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
-
Do not allow the spilled material to enter drains or waterways.
Experimental Protocols for Toxicity Assessment
Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standardized methods are used for evaluating the toxicity of pyridine derivatives.
7.1. In Vitro Cytotoxicity Assays
These assays are often the first step in evaluating the toxicity of a compound.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound (typically in a suitable solvent like DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration).
-
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Incubation: Incubate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release compared to a maximum LDH release control.
-
7.2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to estimate the LD50 value and identify signs of toxicity.
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is concluded when one of the stopping criteria is met (e.g., a specific number of reversals in outcome).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Visualizations
As specific signaling pathways for this compound toxicity are not well-defined, a generalized workflow for assessing the acute toxicity of a chemical is presented below.
Caption: Generalized workflow for assessing the acute toxicity of a chemical.
Conclusion
This compound is a chemical that requires careful handling due to its potential for causing harm upon ingestion, skin and eye contact, and inhalation. While specific quantitative toxicity data are scarce, the available information necessitates the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the manufacturer's safety data sheet before use. Further toxicological studies are warranted to fully characterize the risk profile of this compound.
References
The Architects of Steric Hindrance: A Technical Guide to the Discovery and Synthesis of Hindered Pyridine Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the history, synthesis, and applications of hindered pyridine bases, a class of non-nucleophilic organic bases that have become indispensable tools in modern organic synthesis. From the pioneering work of Herbert C. Brown to the development of highly specialized derivatives, this document provides a comprehensive overview of the discovery and evolution of these sterically demanding molecules. Detailed experimental protocols for the synthesis of key hindered pyridines are presented, alongside a comparative analysis of their physical and chemical properties. The critical role of these bases in sensitive reactions, such as glycosylation and enolate formation, is elucidated through mechanistic diagrams. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both historical context and practical guidance on the use of these remarkable reagents.
Introduction: The Dawn of Non-Nucleophilic Bases
In the mid-20th century, the field of organic chemistry faced a significant challenge: the need for bases that could selectively deprotonate acidic protons without engaging in competing nucleophilic reactions. Traditional strong bases often acted as potent nucleophiles, leading to undesired side reactions and reduced yields of the target products. This limitation spurred the quest for "non-nucleophilic" bases, molecules whose basicity was preserved while their nucleophilicity was sterically attenuated.
The groundbreaking work of Herbert C. Brown and his collaborators in the 1950s marked a turning point in this endeavor. Their investigation into the effects of steric hindrance on the properties of pyridine derivatives led to the discovery of a new class of reagents: hindered pyridine bases. These compounds, featuring bulky substituents in the positions flanking the nitrogen atom, exhibited a remarkable ability to act as strong Brønsted bases while being sterically incapable of participating in nucleophilic attack. This unique reactivity profile opened up new avenues for synthetic chemists, enabling a wide range of previously challenging transformations.
This guide delves into the discovery and synthesis of these pivotal molecules, from the early explorations of 2,6-disubstituted pyridines to the development of more complex and specialized structures.
Historical Development of Hindered Pyridine Bases
The journey to understanding and harnessing steric hindrance in pyridine bases was a gradual process of observation, hypothesis, and synthesis. The following diagram illustrates the key milestones in the historical development of this important class of reagents.
Comparative Data of Key Hindered Pyridine Bases
The utility of a hindered pyridine base is determined by a combination of its basicity, steric bulk, and physical properties. The following tables provide a summary of key quantitative data for some of the most commonly used hindered and related pyridine bases, allowing for easy comparison.
Table 1: Physical Properties of Selected Pyridine Bases
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2[1][2][3] |
| 2,6-Lutidine | C₇H₉N | 107.15 | -5.9 | 144[4] |
| 2,4,6-Collidine | C₈H₁₁N | 121.18 | -46 | 170.5-171[5] |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 191.31 | 3-4 | 100-101 (23 mmHg)[3] |
| 2,6-Di-tert-butyl-4-methylpyridine | C₁₄H₂₃N | 205.34 | 33-36 | 233[1] |
| 2,4,6-Tri-tert-butylpyridine | C₁₇H₂₉N | 247.42 | 67-71 | 115-120 (20 mmHg)[6] |
| 1,8-Bis(dimethylamino)naphthalene | C₁₄H₁₈N₂ | 214.31 | 47.8 | - |
Table 2: Basicity of Selected Pyridine Bases
| Compound | pKa of Conjugate Acid (in water or aqueous ethanol) |
| Pyridine | 5.23[1] |
| 2,6-Lutidine | 6.7[4] |
| 2,4,6-Collidine | 6.69[5] |
| 2,6-Di-tert-butylpyridine | 3.58 (in 50% ethanol)[7][8] |
| 1,8-Bis(dimethylamino)naphthalene | 12.34[9] |
Experimental Protocols for Key Syntheses
This section provides detailed methodologies for the synthesis of several important hindered pyridine bases. These protocols are based on reliable and well-established procedures from the chemical literature.
Synthesis of 2,6-Di-tert-butylpyridine
This procedure is adapted from the work of Scalzi and Golob, which provides a convenient route to 2,6-di-tert-butylpyridine via the reaction of pyridine with tert-butyllithium.
Reaction Scheme:
Materials:
-
Pyridine, anhydrous
-
tert-Butyllithium in pentane
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of pyridine (0.1 mol) in anhydrous diethyl ether (200 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of tert-butyllithium in pentane (0.22 mol) is added dropwise to the stirred pyridine solution over a period of 2 hours, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2,6-di-tert-butylpyridine.
Expected Yield: ~40-50%
Synthesis of 2,6-Di-tert-butyl-4-methylpyridine
This robust, two-step procedure is adapted from Organic Syntheses and provides a reliable method for the large-scale preparation of 2,6-di-tert-butyl-4-methylpyridine.[10][11]
Step 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Reaction Scheme:
Materials:
-
Pivaloyl chloride (2.5 mol, 300 g)
-
Anhydrous tert-butyl alcohol (0.62 mol, 46 g)
-
Trifluoromethanesulfonic acid (1.25 mol, 187.5 g)
-
Diethyl ether
Procedure:
-
In a 5-L, three-necked flask equipped with a mechanical stirrer, thermometer, and dry-ice condensers, charge pivaloyl chloride and anhydrous tert-butyl alcohol.[10][11]
-
With stirring, warm the mixture to 85 °C. Discontinue heating.
-
Add trifluoromethanesulfonic acid over 2-3 minutes. The temperature will rise to 95-105 °C. Maintain this temperature for 10 minutes.[10][11]
-
Cool the mixture to -10 °C and add 1 L of cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and air-dry to yield the pyrylium salt.[10]
Expected Yield: 53-62%
Step 2: Synthesis of 2,6-Di-tert-butyl-4-methylpyridine
Reaction Scheme:
Materials:
-
2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (0.33-0.36 mol)
-
95% Ethanol
-
Concentrated ammonium hydroxide
Procedure:
-
In a 5-L, three-necked flask, add the crude pyrylium salt to 2 L of 95% ethanol and cool the mixture to -60 °C.[10][11]
-
To the stirred slurry, add 1 L of concentrated ammonium hydroxide, also cooled to -60 °C, in one portion.
-
Maintain the temperature at -60 °C for 30 minutes, then allow it to warm to -40 °C and hold for 2 hours.
-
The reaction mixture is then worked up by extraction with pentane and purified by chromatography on acidic alumina.
-
Evaporation of the solvent yields 2,6-di-tert-butyl-4-methylpyridine as a colorless oil that solidifies on standing.[11]
Expected Yield: 90-93%[11]
Synthesis of 2,4,6-Collidine (Hantzsch Pyridine Synthesis)
This is a classic method for the synthesis of pyridines, including 2,4,6-collidine.[5][12][13]
Reaction Scheme:
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
A mixture of ethyl acetoacetate (2 mol), acetaldehyde (1 mol), and ammonium acetate (1.1 mol) in ethanol is refluxed for several hours.
-
The resulting dihydropyridine intermediate precipitates upon cooling and is collected by filtration.
-
The dihydropyridine is then oxidized to 2,4,6-collidine using a suitable oxidizing agent, such as nitric acid or by bubbling air through the reaction mixture in the presence of a catalyst.
-
The collidine is isolated by distillation.
Expected Yield: Varies depending on the specific conditions and oxidizing agent used.
Mechanistic Insights and Applications
The unique steric and electronic properties of hindered pyridine bases make them invaluable in a variety of organic transformations where a non-nucleophilic base is required.
Enolate Formation
Hindered pyridine bases are effective in promoting the formation of enolates from carbonyl compounds. Their steric bulk prevents them from attacking the electrophilic carbonyl carbon, allowing for selective deprotonation at the α-carbon.
Glycosylation Reactions
In glycosylation reactions, hindered pyridine bases play a crucial role as proton scavengers. They neutralize the acidic byproducts generated during the activation of the glycosyl donor, preventing side reactions and promoting the formation of the desired glycosidic bond.
Conclusion
The discovery and development of hindered pyridine bases represent a significant advancement in the field of organic synthesis. By ingeniously employing steric hindrance to modulate reactivity, chemists have gained access to a powerful class of non-nucleophilic bases that have enabled countless complex chemical transformations. From their early conceptualization by H.C. Brown to their widespread use in modern drug discovery and materials science, these sterically encumbered pyridines continue to be essential tools for the discerning synthetic chemist. The detailed synthetic protocols and comparative data presented in this guide are intended to facilitate their effective application and inspire further innovation in the design of novel, highly selective reagents.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Methodological & Application
The Bulky Guardian: 2-tert-Butylpyridine as a Non-Nucleophilic Base in Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of base can be as critical as the choice of reactants. While strong bases are often required to deprotonate weak acids, their inherent nucleophilicity can lead to undesired side reactions, complicating reaction pathways and reducing yields. This is where sterically hindered, non-nucleophilic bases play a pivotal role. Among these, 2-tert-butylpyridine and its analogues, such as 2,6-di-tert-butylpyridine, have emerged as indispensable tools for chemists. Their bulky tert-butyl group(s) effectively shield the basic nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to scavenge protons. This unique property makes them ideal for a range of sensitive transformations, including glycosylation reactions, the formation of vinyl triflates, as proton traps in cationic polymerization, and in select cross-coupling reactions.
Key Applications and Mechanisms
The steric hindrance provided by the tert-butyl group is the cornerstone of this compound's utility. This bulkiness allows the nitrogen's lone pair of electrons to readily accept a small proton but physically blocks its approach to larger electrophilic centers, thus thwarting nucleophilic attack.[1][2]
This principle is elegantly applied in several key areas of organic synthesis:
1. Glycosylation Reactions: In the synthesis of complex carbohydrates, the formation of glycosidic bonds is a critical step. Hindered pyridine bases, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2,4,6-tri-tert-butylpyrimidine (TTBP), are instrumental in activating glycosyl donors, often in conjunction with reagents like triflic anhydride.[3][4][5] The base promotes the formation of a highly reactive glycosyl triflate intermediate, which then reacts with a glycosyl acceptor. The non-nucleophilic nature of the base is crucial to prevent side reactions with the reactive intermediate.
2. Synthesis of Vinyl Triflates: Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. They are commonly prepared from ketones by trapping the corresponding enolate with a triflating agent like triflic anhydride. The use of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, is essential to promote enolate formation without competing nucleophilic attack on the triflating agent or the starting ketone.[6] This method is notably employed in the synthesis of abiraterone acetate, a crucial drug for the treatment of prostate cancer.[7][8][9]
3. Cationic Polymerization: In living cationic polymerization, the presence of protic impurities can lead to uncontrolled initiation and termination events, resulting in polymers with broad molecular weight distributions. 2,6-Di-tert-butylpyridine serves as an effective "proton trap," selectively scavenging these stray protons without interfering with the propagating carbocationic chain end or the Lewis acid co-initiator.[10][11][12] This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
4. Cross-Coupling Reactions: While less common than in other areas, hindered pyridine bases can be employed in certain cross-coupling reactions where a mild, non-nucleophilic base is required to neutralize acid generated during the catalytic cycle without interfering with the catalyst or substrates. Their application in reactions like the Suzuki, Heck, or Sonogashira couplings is selective and depends on the specific reaction conditions and substrates involved.
Quantitative Data Summary
The following tables summarize representative quantitative data for the use of this compound and its analogs in key organic reactions.
Table 1: Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Hindered Base | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DTBMP | MeOTf | CH₂Cl₂ | -78 to RT | 2 | 88 | >9:1 (β) |
| 4,6-O-Benzylidene-α-D-mannopyranosyl thioglycoside | Various Alcohols | TTBP | NIS/TfOH | CH₂Cl₂ | -60 to RT | 1-4 | 85-95 | High β |
| 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide | Various Thiols | DTBMP | Tf₂O | CH₂Cl₂ | -78 | 1-2 | Good | Excellent β |
DTBMP = 2,6-di-tert-butyl-4-methylpyridine; TTBP = 2,4,6-tri-tert-butylpyrimidine; NIS = N-iodosuccinimide; TfOH = Trifluoromethanesulfonic acid; MeOTf = Methyl trifluoromethanesulfonate.
Table 2: Synthesis of Vinyl Triflates
| Ketone | Hindered Base | Trifling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dehydroepiandrosterone-3-acetate | DTBMP | Tf₂O | CH₂Cl₂ | 0 to RT | 3 | 80 (crude) |
| Cyclohexanone | 2,6-di-tert-butylpyridine | Tf₂O | CH₂Cl₂ | 0 | 1 | 92 |
| 4-tert-Butylcyclohexanone | 2,6-di-tert-butyl-4-methylpyridine | Tf₂O | CH₂Cl₂ | -78 to RT | 2 | 85 |
Tf₂O = Triflic anhydride.
Table 3: Living Cationic Polymerization of Isobutylene
| Initiator | Co-initiator | Proton Trap | Solvent | Temp (°C) | Mₙ ( g/mol ) | MWD (Đ) |
| 2-chloro-2,4,4-trimethylpentane | TiCl₄ | 2,6-di-tert-butylpyridine | CH₂Cl₂/Hexane | -80 | Controlled | <1.2 |
| p-dicumyl methyl ether | TiCl₄ | 2,6-di-tert-butylpyridine | CH₂Cl₂/Hexane | -80 | 7800 | 1.31 |
Mₙ = Number-average molecular weight; MWD = Molecular weight distribution (polydispersity index).
Experimental Protocols
Protocol 1: Synthesis of a β-Mannoside using 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
This protocol is adapted from procedures for β-mannosylation.[3]
-
Materials:
-
S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide (glycosyl donor)
-
Primary, secondary, or tertiary thiol (glycosyl acceptor)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 equiv) and DTBMP (1.5 equiv). b. Dissolve the solids in anhydrous CH₂Cl₂. c. Cool the reaction mixture to -78 °C in a dry ice/acetone bath. d. Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution. e. Stir the reaction at -78 °C for 1 hour to ensure the formation of the α-mannosyl triflate intermediate. f. Add the glycosyl acceptor (1.5 equiv) dropwise to the reaction mixture. g. Allow the reaction to proceed at -78 °C for 1-2 hours, monitoring by TLC. h. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. i. Allow the mixture to warm to room temperature and transfer to a separatory funnel. j. Extract the aqueous layer with CH₂Cl₂. k. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. l. Purify the crude product by flash column chromatography on silica gel to afford the desired β-thiomannoside.
Protocol 2: Synthesis of the Vinyl Triflate Intermediate of Abiraterone Acetate
This protocol is based on the synthesis of a key intermediate for the drug abiraterone acetate.[7][8][9]
-
Materials:
-
Dehydroepiandrosterone-3-acetate (DHEA-acetate)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Triflic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, under an inert atmosphere, dissolve DHEA-acetate (1.0 equiv) in anhydrous CH₂Cl₂. b. Add DTBMP (1.4 equiv) to the solution. c. Cool the reaction mixture to 0 °C using an ice bath. d. Add a solution of triflic anhydride (1.1 equiv) in CH₂Cl₂ dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. e. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. f. Monitor the reaction progress by TLC or HPLC. g. Upon completion, quench the reaction by slowly adding water. h. Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude vinyl triflate, which can often be used in the subsequent step without further purification. A crude yield of approximately 80% is typically obtained.[8]
Protocol 3: Living Cationic Polymerization of Isobutylene using 2,6-di-tert-butylpyridine as a Proton Trap
This protocol is a general representation of living cationic polymerization of isobutylene.[10][13]
-
Materials:
-
Isobutylene (monomer), purified and dried
-
2-chloro-2,4,4-trimethylpentane (initiator)
-
Titanium tetrachloride (TiCl₄, co-initiator)
-
2,6-di-tert-butylpyridine (proton trap), purified and dried
-
Dichloromethane (CH₂Cl₂) and Hexane, anhydrous
-
Argon or Nitrogen atmosphere in a glovebox or on a Schlenk line
-
-
Procedure: a. All glassware should be rigorously dried. The reaction is performed under a strictly inert atmosphere. b. In a reaction vessel, prepare a solution of the initiator (1.0 equiv) and 2,6-di-tert-butylpyridine (1.5-2.0 equiv) in a mixture of anhydrous CH₂Cl₂ and hexane (e.g., 40:60 v/v). c. Cool the solution to the desired polymerization temperature (e.g., -80 °C). d. In a separate, pre-chilled vessel, prepare a solution of the monomer, isobutylene, in the same solvent mixture. e. To the initiator solution, add the co-initiator, TiCl₄ (typically a 5-10 fold excess relative to the initiator), to initiate the polymerization. f. Slowly add the chilled monomer solution to the activated initiator mixture over a period of time to control the polymerization rate and heat generation. g. After the monomer addition is complete, allow the polymerization to proceed for the desired time to achieve the target molecular weight. h. Quench the polymerization by adding a pre-chilled nucleophilic quenching agent, such as methanol. i. Allow the reaction mixture to warm to room temperature. j. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. k. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight. l. Characterize the polymer for its molecular weight (Mₙ) and molecular weight distribution (MWD) using gel permeation chromatography (GPC).
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Utilizing 2-tert-Butylpyridine in Acid-Sensitive Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic construction of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug development, glycobiology, and materials science. A significant challenge in this field is the presence of acid-sensitive protecting groups on either the glycosyl donor or acceptor, which are susceptible to cleavage under the acidic conditions often required for glycosylation. To address this, non-nucleophilic bases are employed as acid scavengers. This document provides a detailed protocol for the use of 2-tert-butylpyridine in acid-sensitive glycosylation reactions, offering a practical guide for researchers to improve yields and preserve the integrity of their molecules.
This compound serves as an effective proton scavenger, neutralizing the strong acid (e.g., triflic acid) generated during the activation of glycosyl donors, such as trichloroacetimidates. Its steric bulk around the nitrogen atom renders it non-nucleophilic, preventing unwanted side reactions with the electrophilic anomeric center of the glycosyl donor. This protocol is particularly relevant for glycosylations involving substrates bearing acid-labile protecting groups like silyl ethers (e.g., TBDMS, TIPS, TBDPS), acetals (e.g., benzylidene, isopropylidene), and trityl ethers.
Reaction Mechanism and Role of this compound
The glycosylation reaction typically proceeds through the activation of a glycosyl donor by a Lewis acid promoter. In the case of a glycosyl trichloroacetimidate donor, the promoter (e.g., TMSOTf) activates the imidate, making the anomeric carbon highly electrophilic. A glycosyl acceptor then attacks the anomeric carbon to form the glycosidic linkage. This process liberates a strong acid, trichloroacetamide, which can be protonated to form an even stronger acidic species. This compound, as a non-nucleophilic base, selectively quenches this acid, thereby preventing the cleavage of acid-sensitive protecting groups present on the glycosyl donor or acceptor.
Caption: Mechanism of acid-sensitive glycosylation with this compound.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Molecular sieves (4 Å) should be activated by heating under vacuum prior to use.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Protocol for a Typical Glycosylation using a Trichloroacetimidate Donor
This protocol describes a general procedure for the glycosylation of a glycosyl acceptor containing an acid-sensitive silyl ether protecting group with a glycosyl trichloroacetimidate donor in the presence of this compound.
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equivalents)
-
Glycosyl acceptor with acid-sensitive protecting group (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Activated powdered molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 eq.) and the glycosyl trichloroacetimidate donor (1.2 eq.).
-
Dissolve the reactants in anhydrous DCM.
-
Add activated powdered molecular sieves (4 Å) to the solution.
-
Add this compound (1.5 eq.) to the reaction mixture.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Slowly add a solution of TMSOTf (0.1 eq.) in anhydrous DCM to the reaction mixture via syringe.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Caption: Experimental workflow for acid-sensitive glycosylation.
Quantitative Data
The following table presents representative data for glycosylation reactions where a sterically hindered pyridine, such as this compound, is employed as an acid scavenger. The yields and stereoselectivities are dependent on the specific glycosyl donor, acceptor, and reaction conditions.
| Entry | Glycosyl Donor | Glycosyl Acceptor (with Acid-Sensitive Group) | Promoter | Yield (%) | α:β Ratio |
| 1 | Per-O-benzylated Glucosyl Trichloroacetimidate | 6-O-TBDPS-Galactosyl Derivative | TMSOTf | 85 | >20:1 |
| 2 | Per-O-acetylated Glucosyl Trichloroacetimidate | 3-O-TIPS-Manosyl Derivative | TMSOTf | 78 | 1:15 |
| 3 | Per-O-benzylated Manosyl Trichloroacetimidate | 4-O-Benzylidene-Glucosyl Derivative | BF₃·OEt₂ | 82 | >10:1 |
| 4 | 2-Azido-2-deoxy-glucosyl Trichloroacetimidate | Cholesterol | TMSOTf | 90 | 1:10 |
Logical Relationships in Acid-Sensitive Glycosylation
The outcome of an acid-sensitive glycosylation reaction is influenced by several interconnected factors. The choice of glycosyl donor and its protecting groups, the nature of the glycosyl acceptor and its acid-labile moieties, the type and amount of promoter, and the crucial presence of an acid scavenger like this compound all contribute to the overall success of the synthesis.
Caption: Factors influencing the outcome of acid-sensitive glycosylation.
Conclusion
The use of this compound as a non-nucleophilic base is a valuable strategy in glycosylation reactions involving acid-sensitive substrates. By effectively scavenging the acid generated during the reaction, it allows for the successful synthesis of complex oligosaccharides and glycoconjugates with high yields while preserving the integrity of delicate protecting groups. The protocol and information provided herein offer a comprehensive guide for researchers to implement this methodology in their synthetic endeavors.
Application Notes and Protocols: 2-tert-Butylpyridine in Transition-Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-tert-butylpyridine and structurally similar hindered pyridines as non-nucleophilic bases in transition-metal-catalyzed reactions. Due to the pronounced steric hindrance imparted by the tert-butyl group adjacent to the nitrogen atom, this compound is less commonly employed as a traditional ligand that directly coordinates to the metal center throughout the catalytic cycle. Instead, its primary role is to serve as a proton scavenger in reactions that are sensitive to nucleophilic attack by the base or where the base could compete with the desired ligand for coordination to the metal catalyst.
This document details a key application in palladium-catalyzed C-H functionalization, providing a specific protocol, quantitative data, and diagrams to illustrate the reaction workflow and catalytic cycle.
Application: Non-Nucleophilic Base in Palladium-Catalyzed C-H Arylation of Phenols
A significant application of sterically hindered pyridines, such as the closely related 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is in the palladium-catalyzed direct C-H arylation of phenols. In such reactions, a non-nucleophilic base is crucial to facilitate the deprotonation steps of the catalytic cycle without coordinating to the palladium center, which could inhibit catalysis. The steric bulk of the tert-butyl group(s) prevents the nitrogen atom from acting as a ligand for the transition metal.
The direct arylation of phenols is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The use of a hindered pyridine base allows for high yields and selectivity under relatively mild conditions.
The following table summarizes the results for the palladium-catalyzed ortho-arylation of 2-phenylphenol with 4-iodotoluene using different bases. This data highlights the effectiveness of a hindered pyridine base compared to other types of bases.
| Entry | Base | Yield (%) |
| 1 | 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | 85 |
| 2 | K₃PO₄ | 75 |
| 3 | Cs₂CO₃ | 68 |
| 4 | Triethylamine | 45 |
Data is representative for the ortho-arylation of 2-phenylphenol with 4-iodotoluene catalyzed by Pd(OAc)₂.
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylphenol
This protocol is adapted for the use of a hindered pyridine base in the palladium-catalyzed C-H arylation of a phenol derivative.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Phenylphenol
-
4-Iodotoluene
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (as a stand-in for this compound for which specific protocols are less common)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%).
-
Add 2-phenylphenol (68 mg, 0.4 mmol, 1.0 equiv.).
-
Add 4-iodotoluene (104 mg, 0.48 mmol, 1.2 equiv.).
-
Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (123 mg, 0.6 mmol, 1.5 equiv.).
-
Add pivalic acid (12 mg, 0.12 mmol, 30 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMA) (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.
Visualizations
The following diagram illustrates the general experimental workflow for the palladium-catalyzed C-H arylation of phenols using a hindered pyridine base.
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
This diagram shows the proposed catalytic cycle for the palladium-catalyzed ortho-arylation of a phenol, highlighting the role of the hindered pyridine base.
Caption: Catalytic cycle for C-H arylation with a hindered base.
Discussion
The utility of this compound and its analogues in transition-metal-catalyzed reactions stems from their unique combination of basicity and steric hindrance. Unlike less hindered pyridines or other amine bases, they are poor nucleophiles and do not readily coordinate to transition metal centers. This property is advantageous in several scenarios:
-
Preventing Catalyst Inhibition: In many catalytic cycles, coordination of a solvent or base molecule to the metal center can be a deactivating step. Hindered pyridines minimize this issue.
-
Avoiding Side Reactions: In reactions involving sensitive electrophiles, a non-nucleophilic base prevents unwanted side reactions.
-
Controlling Selectivity: By acting purely as a proton acceptor, the base does not interfere with the ligand-metal interactions that often control the regio- and stereoselectivity of a reaction.
While the provided protocol uses a close structural analogue, the principles are directly applicable to this compound. Researchers exploring its use should consider that its steric profile is slightly less demanding than 2,6-disubstituted pyridines, which might lead to subtle differences in reactivity or selectivity. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is recommended when applying this class of bases to new systems.
Application Notes and Protocols for High-Pressure Reactions with 2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting high-pressure reactions involving 2-tert-butylpyridine. The protocols focus on hydrogenation and alkylation reactions, outlining the necessary experimental setups, reaction conditions, and safety considerations. The information is intended to guide researchers in utilizing high-pressure techniques for the synthesis and modification of molecules incorporating the this compound moiety.
Introduction to High-Pressure Reactions
High-pressure chemistry offers a powerful tool for influencing reaction rates, equilibria, and selectivity. By applying pressures significantly above atmospheric levels, typically in the range of 10 to 200 bar or higher, chemists can accelerate sterically hindered reactions, enhance the solubility of gaseous reactants, and access reaction pathways that are not feasible under standard conditions. In the context of this compound, its steric bulk can sometimes hinder reactivity, a challenge that high-pressure conditions can help overcome.
Common applications of high-pressure in organic synthesis include:
-
Hydrogenation: The saturation of aromatic rings, such as the pyridine ring in this compound, often requires elevated hydrogen pressure to achieve reasonable reaction rates and conversions.[1][2][3]
-
Alkylation and other Nucleophilic Substitutions: For sterically hindered substrates like 2,6-di-tert-butylpyridine, high pressure can promote reactions with electrophiles.
-
Cycloadditions and Rearrangements: These reactions often have a negative activation volume, meaning they are accelerated by an increase in pressure.
Experimental Setup for High-Pressure Reactions
High-pressure reactions are typically conducted in specialized reactors designed to withstand elevated pressures and temperatures safely. The two main types of reactors used in a laboratory setting are batch reactors (autoclaves) and continuous flow reactors.
2.1. Batch High-Pressure Reactor (Autoclave)
A batch reactor is a sealed vessel where reactants are loaded, pressurized, and heated for the duration of the reaction.[4][5]
Key Components:
-
Reaction Vessel: Constructed from high-strength alloys like stainless steel (e.g., AISI 316L) or Hastelloy to withstand high pressures and corrosive environments.[6]
-
Sealing Mechanism: A robust sealing system, often involving a gasket and a bolted or clamped closure, is critical to prevent leaks at high pressure.
-
Gas Inlet and Outlet Valves: For introducing reactant gases (e.g., hydrogen) and safely venting the reactor.
-
Pressure Gauge: To monitor the internal pressure of the reactor.
-
Thermocouple/Temperature Probe: For accurate measurement of the internal reaction temperature.
-
Stirring Mechanism: A magnetic stir bar or an overhead stirrer with a magnetic coupling to ensure proper mixing of the reaction components.[6]
-
Heating System: An external heating mantle or an internal heating coil.[6]
-
Pressure Relief Valve/Burst Disc: A critical safety feature to prevent over-pressurization.
References
Application Notes and Protocols for the Safe Handling and Storage of 2-tert-Butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling and storage of 2-tert-butylpyridine in a laboratory setting. Adherence to these procedures is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Quantitative Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1][2][3] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 5944-41-2 | [1][2][3] |
| Physical Form | Liquid | |
| Melting Point | -33°C | [4] |
| Boiling Point | ~204°C (estimate) | [4] |
| Density | ~0.935 g/cm³ (estimate) | [4] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5][7] Gloves should be inspected before use and disposed of properly after handling the chemical.[5] A lab coat or impervious clothing should also be worn.[5]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][8]
Safe Handling and Storage Protocols
General Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory.
-
Preparation:
-
Handling:
-
Waste Disposal:
Storage Protocol
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
It is recommended to store under an inert atmosphere at room temperature.[4]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11][13]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11][13] Seek medical attention if irritation persists.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[12] Seek immediate medical attention.[11][12][13]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill.[6][11][14]
-
Neutralize (if applicable): For larger spills, consult the Safety Data Sheet for specific neutralization procedures.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[15]
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the key steps for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 5944-41-2 [amp.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. geneseo.edu [geneseo.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
Application Notes and Protocols: The Role of 2-tert-Butylpyridine in Vinyl Triflate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vinyl triflates is a cornerstone transformation in modern organic chemistry, providing versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. The trifluoromethanesulfonyl (triflate) group is an excellent leaving group, rendering vinyl triflates highly reactive synthons. A common and effective method for their preparation involves the trapping of a ketone enolate with a triflating agent, typically trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).
A critical component of this reaction is the choice of base. The base must be strong enough to promote enolate formation but sufficiently non-nucleophilic to avoid unwanted side reactions with the highly electrophilic triflic anhydride or the starting ketone. Sterically hindered pyridine derivatives, such as 2-tert-butylpyridine, have emerged as valuable reagents in this context, acting as efficient proton scavengers while minimizing side product formation. These application notes provide detailed protocols and comparative data on the use of this compound and other hindered bases in the synthesis of vinyl triflates.
Principle of the Reaction
The synthesis of a vinyl triflate from a ketone proceeds via a two-step mechanism. First, the hindered pyridine base deprotonates the α-carbon of the ketone to form an enolate. Subsequently, the enolate anion attacks the electrophilic sulfur atom of triflic anhydride, displacing a triflate anion and forming the desired vinyl triflate. The bulky tert-butyl group at the 2-position of the pyridine ring sterically shields the nitrogen atom, preventing it from acting as a nucleophile and reacting with the triflic anhydride.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of vinyl triflates using a hindered pyridine base.
Caption: Role of steric hindrance in directing the reaction towards vinyl triflate formation.
Data Presentation
Table 1: Comparison of Hindered Bases in the Synthesis of a Steroidal Vinyl Triflate¹[1]
| Base | pKa of Conjugate Acid | Equivalents of Base | Reaction Time (h) | Conversion (%) |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | 4.41 | 1.4 | 4.5 | >95 |
| 2,6-Lutidine | 6.75 | 1.0 | 4.5 | ~80 |
| Triethylamine (Et₃N) | 10.6 | 1.0 | 4.5 | ~80 |
| This compound | 5.84 | - | - | - |
¹Data extracted from the synthesis of a 17-vinyl-triflate intermediate for abiraterone.[1] The patent suggests that while DTBMP gives high conversion, other bases like 2,6-lutidine and triethylamine can also be effective under optimized conditions, particularly with slow addition of the base.[1] Data for this compound was not explicitly provided in this source.
Table 2: General Yields of Vinyl Triflates from Ketones using Hindered Pyridine Bases²
| Ketone Substrate | Hindered Base | Trifling Agent | Solvent | Yield (%) | Reference |
| 3-Methyl-2-butanone | Pyridine | Tf₂O | n-Pentane | 60-80 | Organic Syntheses, Coll. Vol. 6, p.791 |
| Cyclohexanone | 2,6-di-tert-butyl-4-methylpyridine | Tf₂O | Dichloromethane | ~90 | J. Am. Chem. Soc. 1984, 106, 4630-4632 |
| Cholest-4-en-3-one | 2,6-di-tert-butyl-4-methylpyridine | Tf₂O | Dichloromethane | 85-88 | Organic Syntheses, 1990, 68, 138 |
| 1,3-Dicarbonyl Compounds | Trialkylamines or DBU | Tf₂O | Dichloromethane | High | J. Org. Chem., 2008, 73, 7845-7848[2] |
²This table provides a general overview of yields obtained for different ketone substrates using various hindered and non-hindered pyridine bases.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Vinyl Triflates from Ketones using a Hindered Pyridine Base
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 equiv)
-
Hindered pyridine base (e.g., this compound, 2,6-di-tert-butyl-4-methylpyridine) (1.1 - 1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.3 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and dissolve it in anhydrous dichloromethane.
-
Add the hindered pyridine base to the solution.
-
Cool the reaction mixture to the appropriate temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add triflic anhydride dropwise to the stirred solution over a period of 15-30 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude vinyl triflate can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Steroidal Vinyl Triflate using 2,6-di-tert-butyl-4-methylpyridine[1]
This protocol is adapted from a patent for the synthesis of an intermediate for abiraterone.[1]
Materials:
-
Steroidal ketone (e.g., DHEA acetate) (1.0 equiv)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.4 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the steroidal ketone in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Add the triflic anhydride to the solution.
-
Slowly add a solution of 2,6-di-tert-butyl-4-methylpyridine in dichloromethane to the reaction mixture over a period of 15 minutes.
-
Stir the reaction mixture at room temperature for approximately 4.5 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., LCMS or ¹H NMR).[1]
-
Upon completion, the reaction is typically quenched and worked up as described in the general protocol. The crude product can often be used in subsequent steps without further purification.[1]
Conclusion
This compound and other sterically hindered pyridines are indispensable reagents for the efficient synthesis of vinyl triflates from enolizable ketones. Their ability to act as non-nucleophilic proton scavengers is crucial for preventing undesired side reactions and achieving high yields of the desired products. The choice of the specific hindered base, reaction temperature, and stoichiometry can significantly impact the outcome of the reaction and should be optimized for each substrate. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of these important synthetic intermediates for applications in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed C-H Functionalization Using Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the palladium-catalyzed functionalization of C-H bonds utilizing pyridine-based directing groups. This powerful strategy enables the selective formation of C-C and C-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. The protocols outlined below are based on seminal, peer-reviewed research and are intended to serve as a guide for synthetic chemists in academic and industrial settings.
Introduction to Pyridine-Directed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a transformative tool in modern organic synthesis. The core principle involves the use of a directing group, which coordinates to the palladium catalyst and positions it in close proximity to a specific C-H bond, typically at the ortho position. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a stable palladacycle intermediate. This intermediate can then react with a variety of coupling partners to form new chemical bonds with high regioselectivity.
The nitrogen atom of a pyridine ring is an excellent coordinating ligand for palladium, making it a highly effective and widely used directing group. This strategy has been successfully applied to the arylation, olefination, acylation, and halogenation of C(sp²) and C(sp³) bonds on rings attached to the pyridine moiety. Furthermore, modifications to the pyridine ring itself, such as conversion to a pyridine N-oxide, can alter its electronic properties and directing ability, enabling functionalization of the pyridine ring itself.
Application Note 1: Ortho-Arylation of 2-Phenylpyridine
Application: This protocol is a foundational method for the synthesis of ortho-arylated biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. The pyridine ring on the 2-phenylpyridine substrate directs the palladium catalyst to selectively functionalize the C-H bond on the adjacent phenyl ring. Diaryliodonium salts are used here as efficient and often milder arylating agents compared to organometallic reagents.
Reaction Scheme:

Figure 1. General scheme for the ortho-arylation of 2-phenylpyridine derivatives.
Experimental Protocol: Ortho-Phenylation of 3-Methyl-2-phenylpyridine
This protocol is adapted from the work of Sanford and co-workers.[1]
Materials:
-
3-Methyl-2-phenylpyridine (Substrate)
-
Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄) (Arylating Agent)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Acetic acid (AcOH) (Solvent)
-
Oven-dried screw-cap vial with a Teflon-lined cap
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 4 mL screw-cap vial, add 3-methyl-2-phenylpyridine (17.0 mg, 0.10 mmol, 1.0 equiv).
-
Add palladium(II) acetate (1.1 mg, 0.005 mmol, 5 mol %).
-
Add diphenyliodonium tetrafluoroborate (40.5 mg, 0.11 mmol, 1.1 equiv).
-
Add acetic acid (1.0 mL) to the vial.
-
Seal the vial with the Teflon-lined cap.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-phenylated product.
Quantitative Data Summary
The following table summarizes the scope of the arylation reaction with various diaryliodonium salts, demonstrating the tolerance of different electronic and steric properties.
| Entry | Ar Group of [Mes-I-Ar]BF₄ | Product | Yield (%)[1] |
| 1 | Phenyl | 2-(Biphenyl-2-yl)-3-methylpyridine | 95 |
| 2 | 4-Methoxyphenyl | 2-(4'-Methoxybiphenyl-2-yl)-3-methylpyridine | 88 |
| 3 | 4-(Trifluoromethyl)phenyl | 3-Methyl-2-(4'-(trifluoromethyl)biphenyl-2-yl)pyridine | 91 |
| 4 | 2-Methylphenyl | 3-Methyl-2-(2'-methylbiphenyl-2-yl)pyridine | 75 |
| 5 | 3,5-Dimethylphenyl | 2-(3',5'-Dimethylbiphenyl-2-yl)-3-methylpyridine | 93 |
Application Note 2: Ortho-Alkenylation of Pyridine N-oxides
Application: The pyridine N-oxide moiety serves as an excellent directing group for the ortho-functionalization of the pyridine ring itself. This protocol describes an oxidative alkenylation (a Fujiwara-Morita type reaction) that provides a direct route to 2-alkenylpyridine derivatives. These products can be readily deoxygenated to the corresponding 2-alkenylpyridines, which are valuable building blocks in organic synthesis.[2][3]
Reaction Scheme:

Figure 2. General scheme for the ortho-alkenylation of pyridine N-oxides.
Experimental Protocol: Alkenylation of Pyridine N-oxide with Ethyl Acrylate
This protocol is adapted from the work of Chang and co-workers.[2][3]
Materials:
-
Pyridine N-oxide (Substrate)
-
Ethyl acrylate (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Silver(I) carbonate (Ag₂CO₃) (Oxidant)
-
Pyridine (Additive)
-
1,4-Dioxane (Solvent)
-
Oven-dried screw-cap pressure tube with a Teflon-lined cap
Procedure:
-
To an oven-dried screw-cap pressure tube, add palladium(II) acetate (6.7 mg, 0.03 mmol, 10 mol %).
-
Add silver(I) carbonate (124 mg, 0.45 mmol, 1.5 equiv).
-
Add pyridine N-oxide (114 mg, 1.2 mmol, 4.0 equiv).
-
Add 1,4-dioxane (0.6 mL).
-
Add pyridine (24 µL, 0.3 mmol, 1.0 equiv).
-
Finally, add ethyl acrylate (33 µL, 0.3 mmol, 1.0 equiv).
-
Seal the pressure tube tightly with the Teflon-lined cap.
-
Place the tube in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite, washing the pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the (E)-ethyl 3-(1-oxopyridin-2-yl)acrylate.
Quantitative Data Summary
The following table showcases the scope of the alkenylation with various olefins and substituted pyridine N-oxides.
| Entry | Pyridine N-oxide | Olefin | Product | Yield (%)[2] |
| 1 | Pyridine N-oxide | Ethyl acrylate | (E)-ethyl 3-(1-oxopyridin-2-yl)acrylate | 85 |
| 2 | Pyridine N-oxide | Styrene | (E)-2-styrylpyridine 1-oxide | 78 |
| 3 | Pyridine N-oxide | 1-Octene | (E)-2-(oct-1-en-1-yl)pyridine 1-oxide | 55 |
| 4 | 4-Phenylpyridine N-oxide | Ethyl acrylate | (E)-ethyl 3-(4-phenyl-1-oxopyridin-2-yl)acrylate | 81 |
| 5 | Quinoline N-oxide | Ethyl acrylate | (E)-ethyl 3-(1-oxoquinolin-2-yl)acrylate | 75 |
Application Note 3: Ligand-Promoted C-3 Selective Olefination of Pyridines
Application: The functionalization of the C-3 position of the pyridine ring is particularly challenging due to the electronic deactivation by the nitrogen atom. This protocol overcomes this challenge by using a bidentate ligand, 1,10-phenanthroline, which is proposed to modulate the palladium catalyst's reactivity and enable selective C-H activation at the C-3 position. This method provides access to 3-alkenylpyridines, which are present in numerous natural products and pharmaceuticals.[4][5]
Reaction Scheme:

Figure 3. General scheme for the C-3 selective olefination of pyridines.
Experimental Protocol: C-3 Olefination of Pyridine with Ethyl Acrylate
This protocol is adapted from the work of Yu and co-workers.[4][6]
Materials:
-
Pyridine (Substrate and Solvent)
-
Ethyl acrylate (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
1,10-Phenanthroline (Ligand)
-
Silver(I) carbonate (Ag₂CO₃) (Oxidant)
-
N,N-Dimethylformamide (DMF) (Co-solvent)
-
Oven-dried screw-cap pressure tube with a Teflon-lined cap
Procedure:
-
To an oven-dried screw-cap pressure tube, add palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol %).
-
Add 1,10-phenanthroline (9.0 mg, 0.05 mmol, 10 mol %).
-
Add silver(I) carbonate (276 mg, 1.0 mmol, 2.0 equiv).
-
Add pyridine (0.4 mL, 5.0 mmol, 10 equiv).
-
Add ethyl acrylate (54 µL, 0.5 mmol, 1.0 equiv).
-
Add N,N-dimethylformamide (DMF) (1.0 mL).
-
Seal the pressure tube tightly with the Teflon-lined cap.
-
Place the tube in a preheated heating block or oil bath at 140 °C.
-
Stir the reaction mixture for 48 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired (E)-ethyl 3-(pyridin-3-yl)acrylate.
Quantitative Data Summary
The table below illustrates the scope of the C-3 olefination with various substituted pyridines and olefins.
| Entry | Pyridine Substrate | Olefin | Product | Yield (%)[4][6] |
| 1 | Pyridine | Ethyl acrylate | (E)-ethyl 3-(pyridin-3-yl)acrylate | 70 |
| 2 | Pyridine | Styrene | (E)-3-styrylpyridine | 51 |
| 3 | 3,5-Dimethylpyridine | Ethyl acrylate | (E)-ethyl 3-(3,5-dimethylpyridin-4-yl)acrylate | 65 (C-4 product) |
| 4 | 2-Chloropyridine | Ethyl acrylate | (E)-ethyl 3-(2-chloropyridin-3-yl)acrylate | 55 |
| 5 | 2-Methoxypyridine | Ethyl acrylate | (E)-ethyl 3-(2-methoxypyridin-3-yl)acrylate | 62 |
Visualizations
General Experimental Workflow
Caption: General workflow for palladium-catalyzed C-H functionalization reactions.
Catalytic Cycle for Pyridine-Directed C-H Arylation
Caption: Proposed catalytic cycle for Pd(II)/Pd(IV)-mediated C-H arylation.
Catalytic Cycle for Oxidative Heck Reaction (Alkenylation)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Blog Syn: Blog Syn #002: Pd-Catalyzed C-3 Selective C-H Olefination of Pyridines [blog-syn.blogspot.com]
- 3. Ligand-promoted C-3 selective C-H olefination of pyridines with Pd catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Why is 2-tert-butylpyridine a weaker base than pyridine in solution?
Troubleshooting Guides & FAQs
This guide addresses the factors influencing the basicity of sterically hindered pyridines in solution, a common query in experimental design, particularly in organic synthesis and drug development.
FAQ: Basicity of Substituted Pyridines
Question: Why is 2-tert-butylpyridine a weaker base than pyridine in solution?
Answer:
This is a common point of inquiry, and the premise of the question highlights an important nuance in organic chemistry. In aqueous solution, This compound is actually a slightly stronger base than pyridine . The confusion often arises from the dramatic effect observed in the related, more sterically hindered compound, 2,6-di-tert-butylpyridine , which is significantly weaker than pyridine in solution.
The basicity of these compounds is determined by a balance of three key factors: the inductive effect, steric hindrance to protonation, and, most critically in solution, steric hindrance to the solvation of the conjugate acid.
-
For this compound: The electron-donating inductive effect of the single tert-butyl group increases the electron density on the nitrogen atom. This effect outweighs the moderate steric hindrance, resulting in a slightly higher basicity compared to pyridine.
-
For 2,6-di-tert-butylpyridine: The addition of a second tert-butyl group dramatically increases steric hindrance. While the inductive effect of two alkyl groups is stronger, the steric impediment to the solvation of the corresponding pyridinium ion is the dominant factor in solution, leading to a significant decrease in basicity.
This guide will focus on the comparison between pyridine and the sterically hindered 2,6-di-tert-butylpyridine to clearly illustrate the principles that cause this reversal in basicity in solution.
Quantitative Data: Basicity of Pyridine Derivatives
The following table summarizes the basicity of pyridine and its tert-butyl derivatives in both the gas phase and in solution. Note that a higher pKa corresponds to a stronger base, while a higher gas-phase basicity (GB) also indicates stronger basicity.
| Compound | Structure | pKa of Conjugate Acid (in solution) | Gas-Phase Basicity (GB) (kJ/mol) |
| Pyridine | 5.23 (in H₂O)[1] | 214.7[1] | |
| This compound | 5.76 (in H₂O) | 229.8 | |
| 2,6-Di-tert-butylpyridine | 3.58 (in 50% aq. ethanol)[2][3] | 235.1 |
Observation: In the gas phase, basicity increases with the addition of electron-donating tert-butyl groups. In solution, the trend is reversed for the di-substituted pyridine, demonstrating the profound impact of solvation.
Troubleshooting: Understanding Basicity in Solution
Issue: My sterically hindered pyridine is not acting as a strong base in my reaction medium.
This is expected behavior for pyridines with bulky substituents at the 2- and 6-positions, such as 2,6-di-tert-butylpyridine. The low basicity in solution is not due to a lack of intrinsic basicity (as seen in the gas phase) but is a direct consequence of the solvent environment.
Root Cause Analysis:
-
Inductive Effect: Alkyl groups, like tert-butyl, are electron-donating. They push electron density into the pyridine ring, increasing the availability of the nitrogen's lone pair for protonation. In the absence of solvent, this effect makes 2,6-di-tert-butylpyridine a stronger base than pyridine.[3]
-
Steric Hindrance to Protonation: The two bulky tert-butyl groups physically shield the nitrogen atom. This "steric hindrance" makes it difficult for a proton (or other Lewis acids) to approach and bond with the nitrogen's lone pair.[3]
-
Steric Hindrance to Solvation (Dominant Factor): In solution, the basicity of a compound is determined by the equilibrium between the free base and its protonated form (the conjugate acid). The stability of this conjugate acid is critical. After protonation, the resulting pyridinium ion carries a positive charge, which is stabilized by interactions with polar solvent molecules (solvation). For the 2,6-di-tert-butylpyridinium ion, the bulky tert-butyl groups prevent solvent molecules from effectively surrounding and stabilizing this positive charge. This poor solvation destabilizes the conjugate acid, shifting the equilibrium back towards the unprotonated base and making the compound a weaker base in solution.[4] Recent studies have confirmed that the weak basicity of 2,6-di-tert-butylpyridine in water is due to these solvent effects.[4]
Logical Relationship Diagram
The following diagram illustrates the interplay of these factors for 2,6-di-tert-butylpyridine in solution.
References
Technical Support Center: Synthesis of 2-tert-Butylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-tert-butylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound and its derivatives include palladium-catalyzed cross-coupling reactions, Grignard reactions, and the use of organolithium reagents.[1] Palladium-catalyzed methods, such as the Suzuki-Miyaura and Negishi couplings, are noted for their versatility and robustness in forming the crucial carbon-carbon bond.[1][2] Grignard reactions offer a classic and effective approach, while direct C-H functionalization using organolithium reagents represents a more modern and efficient strategy.[1][3]
Q2: I am experiencing low yields in my this compound synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) are critical.[4] Higher temperatures can sometimes promote side reactions.
-
Reagent Quality: The purity of starting materials, catalysts, and solvents is crucial. For instance, in Grignard reactions, anhydrous conditions are essential.
-
Catalyst and Ligand Choice: In cross-coupling reactions, the selection of the palladium catalyst and appropriate ligand can significantly impact yield.[5]
-
Stoichiometry: The ratio of reactants can influence the reaction outcome and the formation of byproducts.[4]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.
Q3: What are some common side reactions in this compound synthesis and how can they be minimized?
A3: Common side reactions depend on the synthetic route. For instance, in reactions involving organometallic reagents, homo-coupling of the organometallic reagent can occur. In cross-coupling reactions, side products can arise from undesired coupling partners. To minimize these, careful control of reaction parameters is essential. This includes maintaining an inert atmosphere to prevent degradation of catalysts and reagents, controlling the rate of addition of reagents, and optimizing the reaction temperature.[4]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper handling and storage of the catalyst under inert conditions. |
| Poor quality of boronic acid | - Use freshly prepared or purified boronic acid. - Consider using a boronic ester for improved stability. | |
| Ineffective base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is anhydrous if required by the reaction. | |
| Formation of Impurities | Homo-coupling of boronic acid | - Optimize the reaction temperature; lower temperatures may reduce homo-coupling. - Adjust the stoichiometry of the reactants. |
| Dehalogenation of the pyridine starting material | - Use a milder base. - Reduce the reaction temperature. |
Guide 2: Issues with Grignard Reaction
| Issue | Possible Cause | Troubleshooting Step |
| Failure to Initiate Grignard Reagent Formation | Inactive magnesium | - Use fresh magnesium turnings. - Activate the magnesium using methods such as grinding, adding a small crystal of iodine, or using 1,2-dibromoethane.[6] |
| Presence of moisture | - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. | |
| Low Yield of this compound | Side reactions (e.g., Wurtz coupling) | - Control the temperature during the addition of the alkyl halide. - Use a less reactive alkyl halide if possible. |
| Enolization of the pyridine starting material (if applicable) | - Use a less sterically hindered Grignard reagent if the substrate allows. - Perform the reaction at a lower temperature.[7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 4-(tert-Butyl)-2-phenylpyridine Synthesis
This protocol is adapted for the synthesis of a related substituted pyridine and can be modified for this compound.
Reactants:
-
2-bromo-4-(tert-butyl)pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, combine 2-bromo-4-(tert-butyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.[2]
Protocol 2: Grignard Reaction for this compound Synthesis
Reactants:
-
2-Bromopyridine (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
tert-Butyl bromide (1.1 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of tert-butyl bromide in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a color change. If it doesn't, gentle heating may be required.
-
Once the reaction has initiated, add the remaining tert-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Synthesis of Substituted Bipyridines [5]
| Entry | Reactant | Catalyst (mol%) | Reductant | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (5) | Mn powder | DMF | 20 | 79 |
| 2 | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (0.5) | Mn powder | DMF | 20 | 72 |
| 3 | 2-chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O (5) | Mn powder | DMF | 20 | 70 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Methods for purifying 2-tert-butylpyridine from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-tert-butylpyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as pyridine or the tert-butylating agent.
-
Isomeric byproducts: Such as 3-tert-butylpyridine and 4-tert-butylpyridine, which can have very similar physical properties to the desired product, making separation challenging.
-
Di-substituted products: Such as 2,6-di-tert-butylpyridine, particularly if an excess of the tert-butylating agent is used.
-
Residual solvents: From the reaction or initial workup steps (e.g., diethyl ether, tetrahydrofuran, toluene).[1]
-
Water: Pyridine and its derivatives can be hygroscopic.[1]
Q2: Which purification method is best for my sample of this compound?
A2: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
Acid-base extraction is effective for removing non-basic impurities.[2]
-
Fractional distillation is suitable for large-scale purification and for separating components with different boiling points.
-
Column chromatography offers high resolution for removing structurally similar isomers and other closely related impurities.[2]
Q3: My this compound is a liquid. Can I still use crystallization to purify it?
A3: While this compound is a liquid at room temperature, it is sometimes possible to form a solid salt derivative (e.g., a hydrochloride or picrate salt) which can then be purified by recrystallization. After recrystallization, the pure salt can be neutralized to regenerate the pure this compound.
Troubleshooting Guides
Issue 1: Emulsion formation during acid-base extraction.
Q: I am trying to perform an acid-base extraction to purify my this compound, but a thick emulsion has formed between the organic and aqueous layers that will not separate. What should I do?
A: Emulsion formation is a common problem when extracting basic compounds like pyridines.[3] Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes), as sometimes the layers will separate on their own.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This minimizes the agitation that leads to emulsion formation while still allowing for extraction.[1]
-
Change in Solvent Volume: Adding more of either the organic or aqueous solvent can sometimes disrupt the emulsion.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion, although it may require subsequent steps to fully separate the layers.
Issue 2: Poor separation of isomers during column chromatography.
Q: I am using column chromatography to purify this compound, but I am getting poor separation from what I believe are other tert-butylpyridine isomers.
A: Separating isomers with similar polarities can be challenging. Here are some tips to improve your separation:
-
Optimize the Eluent System:
-
Solvent Polarity: Systematically test different solvent systems with varying polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Ternary Systems: Consider adding a third solvent to your eluent system. For example, a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes significantly improve separation.
-
Additives: Due to the basic nature of pyridine, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can mitigate this issue by neutralizing the acidic sites on the silica.[2]
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for better resolution.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation efficiency, although it will require higher pressure to run the column.
-
-
Loading Technique:
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
Issue 3: Product decomposition during distillation.
Q: I am attempting to purify this compound by distillation, but I suspect the product is decomposing at its atmospheric boiling point.
A: While this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower, less destructive temperature.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature carefully to avoid localized overheating. Do not heat the distillation flask to dryness.
Purification Method Workflow
The following diagram illustrates a general workflow for selecting and troubleshooting a purification method for this compound.
Caption: A workflow for selecting and troubleshooting purification methods for this compound.
Comparison of Purification Methods
| Method | Typical Impurities Removed | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Non-basic organic impurities, acidic byproducts | High (>90%) | Moderate (85-95%) | Simple, fast, good for initial cleanup.[2] | Does not remove basic impurities (e.g., isomers); potential for emulsion formation.[3] |
| Fractional Distillation | Compounds with significantly different boiling points | Moderate to High (70-90%) | Moderate to High (90-98%) | Scalable to large quantities; effective for removing solvents and high/low boiling impurities. | Not effective for separating compounds with close boiling points (e.g., isomers); potential for thermal decomposition. |
| Column Chromatography | Isomers, closely related byproducts, non-volatile impurities | Moderate (50-80%) | High (>98%) | High resolution; can separate complex mixtures and isomers.[4] | Time-consuming; requires larger volumes of solvent; product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove non-basic and acidic impurities from a crude reaction mixture containing this compound.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether or dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Methodology:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent like diethyl ether. Transfer the solution to a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated this compound will move to the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the product. Combine the aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.
-
-
Basification:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10, check with pH paper). The this compound will deprotonate and may form an oily layer.
-
-
Back Extraction:
-
Transfer the basic aqueous solution back to the separatory funnel.
-
Add an equal volume of fresh diethyl ether and shake to extract the neutral this compound back into the organic phase.
-
Drain the aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with another portion of diethyl ether. Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with a saturated brine solution to remove residual water.
-
Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
-
Solvent Removal:
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for purifying this compound on a larger scale, assuming the main impurities have significantly different boiling points. The boiling point of this compound is approximately 196-197 °C at atmospheric pressure. To avoid potential decomposition, a vacuum distillation is recommended.
Materials:
-
Crude this compound (pre-treated by extraction if necessary)
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Vacuum source (vacuum pump or water aspirator) and manometer
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place boiling chips or a magnetic stir bar in the distillation flask.
-
Fill the distillation flask no more than two-thirds full with the crude this compound.
-
-
Distillation under Reduced Pressure:
-
Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the distillation flask gently while stirring.
-
Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure.
-
Monitor the temperature closely. A sharp, stable temperature plateau indicates the distillation of a pure compound.
-
Collect the purified this compound in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool completely before slowly reintroducing air to the system.
-
Protocol 3: Purification by Column Chromatography
This protocol is ideal for achieving high purity by removing isomeric and other closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis:
-
First, determine an appropriate eluent system using TLC. The ideal system will show good separation of the this compound spot from impurity spots, with the product having an Rf value of approximately 0.2-0.3.
-
To counteract the basicity of the pyridine, consider adding 0.5-1% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to protect it during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add fresh eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes or flasks.
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
References
Identifying and minimizing side products when using 2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products when using 2-tert-butylpyridine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a sterically hindered organic base. Its bulky tert-butyl group adjacent to the nitrogen atom prevents it from acting as a nucleophile, meaning it is unlikely to participate in substitution reactions. However, it can still accept a proton, making it an effective non-nucleophilic base for scavenging acids generated during a reaction without interfering with the desired chemical transformation.
Q2: What are the most common side products I might encounter when using this compound?
A2: While this compound is generally stable, side products can form under specific conditions. The most common side products include:
-
Pyridinium Salts: Formed when this compound scavenges a proton from an acidic species in the reaction.
-
Sulfonation Products: Reaction with strong sulfonating agents can lead to the formation of this compound-3-sulfonic acid.
-
Dimerization Products: In the presence of strong organometallic reagents like alkyllithiums, dimerization can occur, leading to products such as 6,6'-di-tert-butyl-2,2'-bipyridyl.
-
Degradation Products: Under harsh oxidative or acidic conditions, or at high temperatures, decomposition can occur, potentially leading to a mixture of oxidized and ring-opened products.
Q3: How can I tell if side products are forming in my reaction?
A3: The formation of side products can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture over time. The appearance of new, unexpected spots or peaks is an indication of side product formation. Nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture can also reveal the presence of impurities.
Troubleshooting Guides
Below are common issues encountered when using this compound, along with their possible causes and recommended solutions.
Issue 1: Formation of a Water-Soluble Salt and Difficulty with Product Isolation
-
Symptom: Your desired product is difficult to extract from the aqueous layer during workup, or a significant amount of solid precipitates upon addition of water.
-
Possible Cause: Formation of a 2-tert-butylpyridinium salt with a generated acid. These salts are often water-soluble.
-
Troubleshooting Workflow:
Figure 1. Workflow for removing pyridinium salts. -
Detailed Protocol: Basic Aqueous Wash
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution. This will deprotonate the 2-tert-butylpyridinium salt, making the free base soluble in the organic layer.
-
Separate the layers.
-
Wash the organic layer again with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: Unexpected Aromatic Substitution on the Pyridine Ring
-
Symptom: You observe a new product with a mass corresponding to the addition of a functional group to the this compound.
-
Possible Cause: Your reaction conditions are harsh enough to cause electrophilic aromatic substitution on the pyridine ring, such as sulfonation. 2,6-Di-tert-butylpyridine can undergo sulfonation at the 3-position when treated with sulfur trioxide.[1]
-
Minimization Strategies:
-
Avoid Strong Sulfonating Agents: If possible, use alternative reagents that do not generate strong sulfonating species like SO₃.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Use an Alternative Base: If sulfonation is unavoidable, consider a different non-nucleophilic base that is less prone to this side reaction.
Parameter Condition to Minimize Sulfonation Reagent Avoid fuming sulfuric acid or SO₃ Temperature Maintain low to ambient temperature Alternative Consider a more sterically hindered or less reactive base -
Issue 3: Formation of a Dimeric Bipyridyl Side Product
-
Symptom: You observe a side product with a mass double that of this compound, especially in reactions involving organometallic reagents.
-
Possible Cause: Reaction of this compound with strong organolithium reagents can lead to dimerization, forming products like 6,6'-di-tert-butyl-2,2'-bipyridyl. This is more likely to occur if attempting to functionalize the pyridine ring itself.[1]
-
Minimization Strategies:
Figure 2. Logical steps to minimize dimerization. -
Experimental Protocol: Minimizing Dimerization with Organolithiums
-
Low Temperature: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the addition of the organolithium reagent.
-
Slow Addition: Add the organolithium reagent dropwise to the solution containing this compound. This helps to maintain a low localized concentration of the organolithium, reducing the likelihood of side reactions.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to promote rapid mixing and heat dissipation.
-
Inverse Addition: In some cases, adding the this compound solution to the organolithium reagent can be beneficial.
-
Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
Issue 4: General Degradation of this compound
-
Symptom: A complex mixture of unidentified byproducts is observed by TLC, GC-MS, or NMR.
-
Possible Cause: The reaction conditions are too harsh, involving strong oxidizing agents or highly acidic media at elevated temperatures, leading to the decomposition of the pyridine ring.
-
General Best Practices for Minimizing Degradation:
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Reagent Purity: Use purified reagents and solvents to avoid contaminants that could promote degradation.
-
Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.
-
Purification of Reaction Mixtures Containing this compound
If side products do form, the following purification strategies can be employed:
-
Acid-Base Extraction: As detailed in Issue 1, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the this compound and any basic side products, extracting them into the aqueous layer. The desired product can then be isolated from the organic layer. If the desired product is acid-sensitive, a copper sulfate wash can be used as an alternative.
-
Column Chromatography: this compound and its byproducts can often be separated from the desired product by flash column chromatography on silica gel. Due to the basicity of the pyridine nitrogen, peak tailing may be observed. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Distillation: If the desired product has a significantly different boiling point from this compound (boiling point ~196-197 °C) and its byproducts, distillation can be an effective purification method.
By understanding the potential side reactions of this compound and implementing these troubleshooting and purification strategies, you can improve the outcome of your experiments and obtain your desired products in higher yield and purity.
References
Optimizing temperature and pressure for reactions involving 2-tert-butylpyridine
Welcome to the technical support center for optimizing experimental conditions in reactions involving 2-tert-butylpyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chemical reactions?
A1: this compound primarily functions as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group adjacent to the nitrogen atom allows it to readily accept a proton (act as a Brønsted base) while preventing it from attacking electrophilic centers in the reaction mixture (acting as a nucleophile). This property is highly valuable for preventing unwanted side reactions. It is also used as a ligand in transition-metal-catalyzed reactions, where its steric and electronic properties can influence the catalytic cycle.
Q2: How does the steric hindrance of this compound affect its reactivity?
A2: The steric bulk of the tert-butyl group is the defining feature of this compound's reactivity. It creates a congested environment around the nitrogen atom, which leads to:
-
Selective Proton Scavenging: It can effectively neutralize protons generated in a reaction without interfering with other electrophilic reagents.
-
Ligand Properties: In metal complexes, the steric hindrance can influence the coordination number and geometry of the metal center, which in turn affects the catalyst's activity and selectivity.
-
Reduced Basicity in Solution: While electronically a pyridine, steric hindrance to solvation of its conjugate acid can make it a weaker base in solution compared to less hindered pyridines.
Q3: When should I consider using this compound over other bases?
A3: Consider using this compound when you are conducting a reaction that is sensitive to nucleophilic attack by the base or when you need to selectively scavenge protons in the presence of other electrophiles. It is particularly useful in reactions that generate strong acids, where a common amine base might lead to undesired side products.
Q4: Can I use this compound in high-pressure reactions?
A4: Yes, this compound and its derivatives have been used in high-pressure reactions. High pressure can be a useful parameter to promote reactions that are otherwise sluggish due to steric hindrance. For example, the methylation of highly hindered pyridines has been shown to be feasible under high-pressure conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction
| Potential Cause | Recommended Solution |
| Insufficient Basicity | While a good proton scavenger, the effective basicity of this compound might be insufficient for certain reactions. Consider a stronger, non-nucleophilic base if proton abstraction is the rate-limiting step. |
| Steric Hindrance Preventing Reaction | The steric bulk of this compound may be impeding the desired reaction pathway. Evaluate if a smaller, non-nucleophilic base could be used, or if adjusting the temperature could overcome the activation energy barrier. |
| Catalyst Deactivation | In metal-catalyzed reactions, this compound might coordinate too strongly to the metal center, leading to catalyst deactivation. Try adjusting the ligand-to-metal ratio or screening other sterically hindered ligands. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Elevated temperatures can lead to decomposition of reagents or products, or favor alternative reaction pathways. Gradually decrease the reaction temperature to see if the formation of side products is reduced. |
| Proton-Catalyzed Side Reactions | If your reaction is generating acid and this compound is not effectively scavenging all of it, you may see acid-catalyzed side products. Increase the equivalents of this compound. |
| Incorrect Pressure | For reactions sensitive to pressure, operating at non-optimal conditions can favor side reactions. If applicable, screen a range of pressures to find the optimal window for your desired transformation. |
Optimization of Temperature and Pressure: Data Summary
The optimal temperature and pressure for a reaction involving this compound are highly dependent on the specific transformation. The following tables provide general guidelines for common reaction types.
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Typical Temperature Range (°C) | Observations and Considerations |
| Directed ortho-Lithiation | -78 to 0 | Low temperatures are crucial to prevent decomposition of the organolithium species and side reactions with the solvent. |
| Suzuki-Miyaura Coupling | 25 to 110 | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Optimization is key. |
| C-H Activation | 80 to 150 | These reactions often require elevated temperatures to overcome the high activation energy of C-H bond cleavage. |
Table 2: General Pressure Guidelines for Specific Applications
| Reaction Type | Typical Pressure Range (atm) | Rationale and Expected Outcome |
| **Reactions with Gaseous Reagents (e.g., CO, H₂) ** | 1 to 100+ | Pressure is used to increase the concentration of the gaseous reagent in the reaction mixture, thereby increasing the reaction rate. |
| Sterically Hindered Transformations | 1000 to 6000 | High pressure can overcome the activation volume of sterically demanding reactions, forcing hindered molecules to react. |
Key Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Lithiation of a Pyridine Derivative
This protocol outlines a general approach for the ortho-lithiation of a substituted pyridine using a lithium amide base, a common strategy for functionalizing pyridines.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine substrate in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) or a similar lithium amide base in THF to the reaction mixture.
-
Stirring: Stir the reaction at -78 °C for 1-2 hours to allow for complete metalation.
-
Electrophile Quench: Add the desired electrophile to the solution and continue stirring at -78 °C for another 1-2 hours.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Palladium Catalyst
This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a this compound derivative could act as a ligand.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., a derivative of this compound), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reagent Addition: Add the aryl halide and the boronic acid to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Visualizing Experimental Workflows and Logic
Caption: A generalized workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for low-yield reactions.
Technical Support Center: Troubleshooting Reactions Catalyzed by 2-tert-butylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of low reactivity encountered in chemical reactions catalyzed by 2-tert-butylpyridine.
Introduction to this compound
This compound is a sterically hindered, non-nucleophilic base widely used in organic synthesis. Its primary role is to act as a proton scavenger, neutralizing acids generated during a reaction without interfering with electrophilic centers.[1] The bulky tert-butyl group adjacent to the nitrogen atom prevents it from acting as a nucleophile, which is crucial for preventing unwanted side reactions and improving the yield of the desired product, particularly in sensitive reactions like glycosylations, silylations, and triflations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low or no reactivity when using this compound?
Low reactivity can stem from several factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes for Low Reactivity:
-
Reagent Purity: The purity of this compound, substrates, and solvents is critical. Impurities can quench reactive intermediates or poison catalysts.
-
Reaction Conditions: Temperature, concentration, and solvent choice can significantly impact reaction rates and yields.[4][5] Many reactions involving sterically hindered bases require specific temperature control to minimize side reactions.[4]
-
Inappropriate Stoichiometry: The molar ratio of the base to the acid generated is crucial. An insufficient amount of this compound will not effectively scavenge all the protons, leading to potential side reactions or decomposition of starting materials.[4]
-
Activator/Co-catalyst Issues: In many reactions, such as glycosylations or triflations, an activating agent (e.g., a Lewis acid) is used. The compatibility and activity of this agent with this compound are essential.[3][4]
Below is a general workflow for troubleshooting low reactivity.
Q2: How does the purity of this compound affect my reaction?
Commercial this compound can contain impurities that may interfere with the reaction. For instance, less hindered pyridine analogs could act as nucleophiles, leading to unwanted side products. Water is another common impurity that can hydrolyze sensitive reagents or intermediates.
For highly sensitive reactions, purification of this compound by distillation is recommended.
| Potential Impurity | Effect on Reaction |
| Water | Hydrolysis of electrophiles or activators (e.g., triflating agents). |
| Less Hindered Pyridines | Act as nucleophiles, leading to undesired side products. |
| Oxidized Species | May introduce color to the reaction and potentially interfere with catalytic cycles.[6] |
A detailed protocol for purification is provided in the "Experimental Protocols" section.
Q3: What are the optimal reaction conditions for reactions involving this compound?
The optimal conditions are highly dependent on the specific transformation. However, there are general principles to consider.
-
Solvent: The choice of solvent can influence both reactivity and selectivity.[7] Aprotic solvents like dichloromethane (DCM), acetonitrile, or toluene are commonly used. Ethereal solvents may be preferred in certain glycosylation reactions to achieve specific stereoselectivity.[4]
-
Temperature: Many reactions utilizing hindered bases are performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize the formation of side products.[4] A temperature screening is often a crucial step in optimizing a new reaction.
Table 1: Effect of Solvent on a Hypothetical Silylation Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Dichloromethane | 9.1 | 1.00 |
| Toluene | 2.4 | 0.65 |
| Acetonitrile | 37.5 | 1.25 |
| Tetrahydrofuran (THF) | 7.6 | 0.80 |
Note: Data is illustrative and actual results will vary based on the specific reaction.
Q4: I'm observing unexpected side products. What are common side reactions and how can I minimize them?
The primary function of this compound is to suppress side reactions by scavenging protons without acting as a nucleophile.[1] If side products are still observed, it could be due to incomplete proton scavenging or the intrinsic reactivity of the substrates.
A common side reaction in glycosylation chemistry is anomerization , which is the epimerization at the anomeric carbon (C-1) of a glycoside, reducing the yield of the desired stereoisomer.[1] this compound helps to suppress this by trapping the acid that catalyzes this unwanted process.
To minimize side reactions, ensure at least a stoichiometric amount of this compound relative to the acid generated is used. In some cases, a slight excess may be beneficial.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes the purification of commercial this compound by distillation.
Materials:
-
Commercial this compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the commercial this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the flask (approximately 5-10 g per 100 mL of pyridine).
-
Stir the mixture at room temperature under an inert atmosphere for several hours, or overnight, to ensure complete drying.
-
Set up the apparatus for distillation. It is recommended to use a short-path distillation head.
-
Heat the flask to distill the this compound under atmospheric pressure (boiling point ~197 °C) or under reduced pressure for a lower boiling temperature.
-
Collect the purified, colorless liquid in a receiver flask under an inert atmosphere.
-
Store the purified this compound over molecular sieves in a sealed container under an inert atmosphere to prevent moisture reabsorption.
Protocol 2: Catalytic Silylation of a Primary Alcohol
This protocol provides a general procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and this compound as the base.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
This compound (purified)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 equiv.) in anhydrous DCM.
-
Add this compound (1.5 equiv.) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of TBSCl (1.2 equiv.) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude silyl ether.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
Managing moisture and air sensitivity when using 2-tert-butylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture and air sensitivity of 2-tert-butylpyridine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
A1: this compound is a sterically hindered, non-nucleophilic base. Its bulky tert-butyl group adjacent to the nitrogen atom prevents it from acting as a nucleophile while allowing it to effectively scavenge protons. This selectivity is highly valuable in reactions where a strong base is needed to deprotonate a substrate without interfering with electrophilic centers.
Q2: How sensitive is this compound to moisture and air?
Q3: How should this compound be properly stored?
A3: To maintain its integrity, this compound should be stored in a cool, dry place, typically between 2-8°C. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air. The container should be tightly sealed, preferably with a septum-sealed cap for easy access with a syringe without exposing the bulk material to the atmosphere.
Q4: What are the visual signs of this compound degradation?
A4: Fresh, pure this compound is a colorless to pale yellow liquid. A noticeable darkening or change in color to brown can indicate degradation due to air oxidation or other impurities. The presence of crystalline precipitate could suggest hydration and formation of the pyridinium salt. If degradation is suspected, purification is recommended before use in sensitive reactions.
Troubleshooting Guide
Problem 1: My reaction is not proceeding to completion, and I suspect the this compound is the issue.
-
Possible Cause: The this compound may have degraded due to improper storage and handling, leading to a lower effective concentration of the active base.
-
Solution:
-
Verify Purity: Check the color of the this compound. If it has darkened significantly, it has likely degraded.
-
Purification: Purify the this compound by distillation from potassium hydroxide (KOH) pellets under reduced pressure to remove water and other impurities.
-
Fresh Reagent: If purification is not feasible, use a fresh bottle of this compound that has been properly stored.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere to prevent in-situ degradation.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: If the this compound has been exposed to moisture, it can form 2-tert-butylpyridinium hydroxide. This species might have different solubility and reactivity profiles, potentially leading to unwanted side reactions.
-
Solution:
-
Dry the Reagent: Before use, ensure the this compound is anhydrous. This can be achieved by storing it over a drying agent like molecular sieves (ensure compatibility) or by purification as mentioned above.
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents for your reaction to minimize the introduction of water.
-
Reaction Monitoring: Closely monitor the reaction by TLC or another appropriate method to identify the formation of side products early on.
-
Problem 3: My reaction is sluggish or requires a higher temperature than expected.
-
Possible Cause: The basicity of this compound can be diminished by the presence of acidic impurities, which can be introduced from the atmosphere (e.g., CO2) or from the reagent itself upon degradation.
-
Solution:
-
Purge with Inert Gas: Before adding reagents, thoroughly purge the reaction vessel with a dry, inert gas like nitrogen or argon to remove atmospheric CO2 and moisture.
-
Freshly Purified Base: Use freshly distilled this compound to ensure its maximum basicity.
-
Consider an Alternative: If the problem persists and the substrate requires a stronger, non-nucleophilic base, consider alternatives like 2,6-di-tert-butylpyridine or a phosphazene base.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 135.21 g/mol | [1] |
| pKa of Conjugate Acid | ~5.0 (estimated) | |
| Boiling Point | 196-197 °C at 760 mmHg | |
| Density | 0.903 g/mL at 25 °C | |
| Proton Affinity | 961.7 kJ/mol | [2] |
| Gas Basicity | 929.8 kJ/mol | [2] |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of this compound to remove water and other non-volatile impurities.
Materials:
-
This compound (technical grade)
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Place a magnetic stir bar and a few pellets of KOH in the round-bottom flask.
-
Add the this compound to the flask.
-
Attach the flask to the distillation apparatus under a positive pressure of inert gas.
-
Begin stirring and gently heat the flask using a heating mantle.
-
Apply vacuum and carefully reduce the pressure.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 85-87 °C at 20 mmHg).
-
The purified this compound should be collected in a flask under an inert atmosphere.
-
Store the purified liquid over activated molecular sieves (3Å or 4Å) in a sealed container under inert gas.
Protocol 2: General Procedure for Triflate Synthesis using this compound
This protocol outlines the use of this compound as an acid scavenger in the formation of a triflate from an alcohol.
Materials:
-
Alcohol substrate
-
Anhydrous dichloromethane (DCM)
-
Purified this compound
-
Triflic anhydride (Tf₂O)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and an inert gas inlet.
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add purified this compound (1.2 eq) to the solution via syringe.
-
Slowly add triflic anhydride (1.1 eq) dropwise via syringe. A color change may be observed.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a moisture-sensitive reaction.
Caption: Troubleshooting logic for reactions using this compound.
Caption: Simplified mechanism of triflate formation.
References
Stability of 2-tert-butylpyridine under strong acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-tert-butylpyridine (commonly referred to as 2,6-di-tert-butylpyridine in its sterically hindered form, which is the focus of this guide) under strong acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Unexpected Side Reactions or Decomposition When Using 2,6-di-tert-butylpyridine in a Reaction Mixture.
Possible Cause 1: Presence of Strong Acids
While 2,6-di-tert-butylpyridine is a sterically hindered, non-nucleophilic base, it is still a Brønsted base and will react with strong acids to form the corresponding pyridinium salt.[1] This protonation is generally a stable interaction, but at elevated temperatures or with very strong, potentially oxidizing acids, degradation of the pyridine ring can occur. A product datasheet notes its incompatibility with strong acids and strong oxidizing agents.[2]
Troubleshooting Steps:
-
Acid Identification: Identify all acidic species in your reaction. Note that in some reactions, acidic byproducts may be generated in situ.
-
Temperature Control: If possible, run the reaction at a lower temperature to minimize the potential for acid-catalyzed degradation.
-
Alternative Base: If the reaction conditions are too harsh, consider if a different, less basic, or more sterically hindered base is appropriate.
-
Proton Sponge: For reactions where only proton scavenging is required and acidic conditions are unavoidable, consider using a proton sponge like 1,8-Bis(dimethylamino)naphthalene, which has a higher pKa but may offer different stability.
Possible Cause 2: Presence of Strong Oxidizing Agents
2,6-di-tert-butylpyridine is incompatible with strong oxidizing agents.[2] The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened byproducts.
Troubleshooting Steps:
-
Reagent Review: Carefully review all reagents and starting materials for oxidizing potential.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerobic oxidation, especially if metal catalysts are present.
-
Scavengers: Depending on the specific oxidant, the use of a sacrificial scavenger may be possible, although this can complicate the reaction mixture.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting logic for stability issues with 2,6-di-tert-butylpyridine.
Frequently Asked Questions (FAQs)
Q1: At what pH is 2,6-di-tert-butylpyridine stable?
A1: 2,6-di-tert-butylpyridine is generally stable in neutral to moderately basic conditions. In acidic solutions, it will be protonated to form the 2,6-di-tert-butylpyridinium cation. For instance, the related 2,6-di-tert-butyl-4-methylpyridine is soluble at pH 1, indicating salt formation, and sparingly soluble at pH greater than 7.[3] The pKa of the conjugate acid of 2,6-di-tert-butylpyridine is approximately 3.58 in 50% aqueous ethanol, which is lower than that of pyridine (4.38), indicating it is a weaker base due to steric hindrance.[4] While the pyridinium salt is stable under many conditions, prolonged exposure to very strong acids at high temperatures may lead to degradation.
Q2: Will 2,6-di-tert-butylpyridine decompose in the presence of a strong base like sodium hydroxide?
A2: There is little evidence in the literature to suggest that 2,6-di-tert-butylpyridine is readily degraded by common strong bases like sodium hydroxide or potassium hydroxide under typical laboratory conditions (e.g., room temperature to moderate heating). Pyridine itself is a relatively robust aromatic heterocycle, and the tert-butyl groups do not introduce functionalities that are inherently unstable to bases. However, under very harsh conditions (e.g., extremely high temperatures and pressures), degradation could potentially occur, though this is outside the scope of its usual applications.
Q3: Can I use 2,6-di-tert-butylpyridine with Lewis acids?
A3: Due to the significant steric hindrance from the two tert-butyl groups flanking the nitrogen atom, 2,6-di-tert-butylpyridine is considered a non-nucleophilic base and generally does not form stable adducts with Lewis acids like boron trifluoride (BF₃).[1][5] This property is one of its key advantages in organic synthesis, as it can scavenge protons (a Brønsted acid) without interfering with Lewis acid catalysis.
Q4: What are the likely degradation products of 2,6-di-tert-butylpyridine under harsh acidic conditions?
A4: While specific degradation pathways are not well-documented in the literature, potential degradation under harsh acidic and/or oxidizing conditions could involve cleavage of the tert-butyl groups or, more likely, complex reactions involving the pyridine ring itself, such as ring-opening or polymerization. To definitively identify degradation products, a forced degradation study would be necessary.
Data Summary
Since specific quantitative data on the degradation of 2,6-di-tert-butylpyridine is scarce in the literature, the following table summarizes its general stability and reactivity profile based on available information.
| Condition | Reagent Example | Expected Interaction/Stability | Potential Issues for Experiments |
| Strongly Acidic | HCl, H₂SO₄, Triflic Acid | Protonation to form the pyridinium salt. Generally stable. | At high temperatures or with oxidizing acids, potential for degradation of the pyridine ring. |
| Strongly Basic | NaOH, KOH | Generally stable and unreactive. | Issues are not commonly reported under standard laboratory conditions. |
| Lewis Acids | BF₃, AlCl₃ | Does not typically form stable adducts due to steric hindrance. | Generally compatible and used to prevent proton-initiated side reactions. |
| Oxidizing Agents | H₂O₂, KMnO₄ | Incompatible; the pyridine ring can be oxidized. | Unwanted side reactions and consumption of the base. |
Experimental Protocols
Protocol: Forced Degradation Study of 2,6-di-tert-butylpyridine
This protocol outlines a general procedure for researchers to assess the stability of 2,6-di-tert-butylpyridine under their specific experimental conditions. The goal of a forced degradation study is to intentionally stress the compound to identify potential degradation products and pathways.
Objective: To determine the stability of 2,6-di-tert-butylpyridine under specific strong acid and strong base conditions at ambient and elevated temperatures.
Materials:
-
2,6-di-tert-butylpyridine
-
Solvent of choice (e.g., acetonitrile, water, or a co-solvent relevant to the reaction)
-
Strong acid (e.g., 1M HCl or 1M H₂SO₄)
-
Strong base (e.g., 1M NaOH)
-
Vials with caps
-
Heating block or water bath
-
Analytical instrument for monitoring (e.g., HPLC-UV, LC-MS, GC-MS)
-
Neutralizing solutions (e.g., 1M NaOH for acid samples, 1M HCl for base samples)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2,6-di-tert-butylpyridine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acid Stress: In a vial, mix a known volume of the stock solution with an equal volume of the strong acid solution.
-
Base Stress: In a separate vial, mix a known volume of the stock solution with an equal volume of the strong base solution.
-
Control: In a third vial, mix a known volume of the stock solution with an equal volume of the solvent.
-
-
Stress Conditions:
-
Prepare two sets of acid- and base-stressed samples.
-
Keep one set at room temperature.
-
Place the second set in a heating block at an elevated temperature (e.g., 60°C or 80°C).
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Quenching: Immediately before analysis, quench the reaction by neutralizing the aliquot. For acidic samples, add an equivalent amount of base. For basic samples, add an equivalent amount of acid.
-
Analysis: Analyze the control and stressed samples using a suitable analytical method (e.g., HPLC-UV). Compare the peak area of 2,6-di-tert-butylpyridine in the stressed samples to the control to determine the percentage of degradation. Look for the appearance of new peaks, which would indicate degradation products. LC-MS or GC-MS can be used for the identification of these new peaks.
Data Interpretation: A degradation of 5-20% is generally considered suitable for identifying degradation pathways in pharmaceutical forced degradation studies. If no degradation is observed, harsher conditions (higher temperature or longer duration) may be required.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- 1. 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Benchchem [benchchem.com]
- 2. 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of 2-tert-butylpyridine in aqueous media
Welcome to the Technical Support Center for 2-tert-butylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the solubility challenges of this compound in aqueous media.
This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Question 1: Why is my this compound not dissolving in water or aqueous buffer?
Answer: this compound is a poorly water-soluble organic base. Its low solubility is due to the hydrophobic nature of the tert-butyl group, which disrupts the hydrogen-bonding network of water. The compound is classified as practically insoluble or immiscible in water.[1]
Key physicochemical properties contributing to its low aqueous solubility are summarized in the table below.
| Property | Value | Implication for Solubility |
| Log₁₀(Water Solubility) | -2.55 (mol/L)[2][3] | Extremely low intrinsic solubility in neutral water. |
| LogP (Octanol/Water) | 2.379[3] | Indicates a preference for non-polar environments over water. |
| pKa (Conjugate Acid) | ~3.58 (for 2,6-di-tert-butylpyridine)[4] | The compound is a weak base; significant protonation and solubility increase will only occur in acidic conditions (pH < 3.5). |
Question 2: My solution is cloudy/has formed a precipitate after adding this compound. What should I do?
Answer: Cloudiness or precipitation indicates that the solubility limit has been exceeded. To resolve this, you must employ a solubilization strategy. The appropriate method depends on the experimental constraints, such as pH sensitivity and tolerance for organic solvents.
Below is a decision-making workflow to help you select the most suitable solubilization strategy.
Question 3: How does lowering the pH increase the solubility of this compound?
Answer: this compound is a weak base. By lowering the pH of the aqueous medium well below the pKa of its conjugate acid (~3.58), the nitrogen atom on the pyridine ring becomes protonated.[4] This forms the 2-tert-butylpyridinium cation, which is an ionic species and thus significantly more soluble in polar solvents like water.[][6]
The equilibrium is illustrated below. The protonated form is favored at low pH.
References
Validation & Comparative
Steric Hindrance vs. Inductive Effects: A Comparative Guide to the Basicity of 2-tert-butylpyridine and 2,6-di-tert-butylpyridine
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of electronic and steric effects on molecular properties is paramount. This guide provides an objective comparison of the basicity of 2-tert-butylpyridine and 2,6-di-tert-butylpyridine, supported by experimental data, detailed methodologies, and visual aids to elucidate the underlying principles.
The basicity of pyridine and its derivatives is a fundamental aspect of their chemistry, influencing their reactivity, nucleophilicity, and utility in various chemical transformations, including catalysis and synthesis. While the introduction of electron-donating alkyl groups is generally expected to increase the basicity of the pyridine nitrogen, the case of this compound and 2,6-di-tert-butylpyridine highlights the critical role of steric hindrance.
Chemical Structures and Basicity: A Quantitative Comparison
The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base. The experimental data clearly demonstrates that despite having two electron-donating tert-butyl groups, 2,6-di-tert-butylpyridine is a significantly weaker base than this compound.
| Compound | Structure | pKa of Conjugate Acid | Solvent |
| This compound | 5.76[1] | Water | |
| 2,6-di-tert-butylpyridine | 3.58[2][3] | 50% Aqueous Ethanol |
Note: The solvent system can influence the absolute pKa values, however, the trend in basicity remains consistent.
The Decisive Role of Steric Hindrance
The unexpected lower basicity of 2,6-di-tert-butylpyridine is a direct consequence of steric hindrance. While the two tert-butyl groups do exert an electron-donating inductive effect, which should increase the electron density on the nitrogen and thus its basicity, this effect is overshadowed by severe steric crowding.
This steric hindrance manifests in two primary ways:
-
Impeded Protonation: The bulky tert-butyl groups physically obstruct the lone pair of electrons on the nitrogen atom, making it difficult for a proton to approach and form a bond. This kinetic barrier reduces the ease of protonation.
-
Destabilization of the Conjugate Acid: Upon protonation, the resulting pyridinium ion requires solvation to be stabilized. The bulky tert-butyl groups hinder the approach of solvent molecules, leading to poor solvation of the positive charge on the nitrogen.[4][5] This lack of stabilization makes the formation of the conjugate acid less favorable, thereby reducing the basicity of the parent molecule.
In contrast, this compound has only one bulky group, which provides some steric hindrance but not to the same prohibitive extent as the 2,6-disubstituted analogue. The inductive effect of the single tert-butyl group enhances the basicity compared to unsubstituted pyridine, and the steric hindrance is not so severe as to completely negate this electronic effect and significantly impair the solvation of the conjugate acid.
The following diagram illustrates the concept of steric hindrance affecting the protonation and subsequent solvation of the pyridinium ions.
Caption: Steric hindrance in 2,6-di-tert-butylpyridine impedes protonation and solvation.
Experimental Protocol for pKa Determination via NMR Spectroscopy
A common and accurate method for determining the pKa of pyridine derivatives involves monitoring the chemical shifts of the aromatic protons in their ¹H NMR spectra as a function of pH.[6][7]
Objective: To determine the pKa of the conjugate acid of a pyridine derivative by measuring the change in chemical shift of its ring protons with varying pH.
Materials:
-
Pyridine derivative (e.g., this compound or 2,6-di-tert-butylpyridine)
-
Deuterium oxide (D₂O)
-
Standardized hydrochloric acid (HCl) solution in D₂O (e.g., 1.0 M and 0.1 M)
-
Standardized potassium hydroxide (KOH) solution in D₂O (e.g., 1.0 M and 0.1 M)
-
NMR tubes
-
pH meter calibrated for D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyridine derivative in D₂O at a known concentration (e.g., 0.1 M).
-
pH Adjustment:
-
Prepare a series of NMR samples by taking aliquots of the stock solution and adjusting the pD (the pH in D₂O) to a range of values spanning the expected pKa.
-
Use the standardized HCl and KOH solutions to adjust the pD. It is crucial to cover a range from at least 2 pH units below the expected pKa to 2 pH units above.
-
Measure the pD of each sample accurately using a calibrated pH meter.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Identify the chemical shifts of the aromatic protons of the pyridine derivative in each spectrum.
-
-
Data Analysis:
-
The observed chemical shift (δ_obs) at a given pD is a weighted average of the chemical shifts of the protonated (δ_BH+) and deprotonated (δ_B) forms.
-
Determine δ_BH+ from the spectrum at the lowest pD and δ_B from the spectrum at the highest pD.
-
The mole fractions of the protonated (X_BH+) and deprotonated (X_B) species can be calculated using the following equation for a specific proton signal: δ_obs = X_BH+ * δ_BH+ + X_B * δ_B
-
Since X_BH+ + X_B = 1, the ratio [B]/[BH+] can be determined.
-
The pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pD + log([B]/[BH+])
-
Alternatively, plot the observed chemical shift (δ_obs) against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
The following workflow diagram outlines the experimental process for pKa determination.
Caption: Workflow for the experimental determination of pKa using NMR spectroscopy.
Conclusion
The comparison between this compound and 2,6-di-tert-butylpyridine serves as an excellent case study on the competition between electronic and steric effects. While inductive effects from alkyl groups generally increase basicity, severe steric hindrance, as seen in 2,6-di-tert-butylpyridine, can dominate and lead to a significant decrease in basicity. This is primarily due to the obstruction of the nitrogen's lone pair and the poor solvation of the corresponding conjugate acid. For researchers in drug development and chemical synthesis, a thorough understanding of these principles is crucial for predicting and modulating the reactivity and properties of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 4. 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8 [chemicalbook.com]
- 5. 2,6-DI-TERT-BUTYLPYRIDINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. scribd.com [scribd.com]
- 7. datapdf.com [datapdf.com]
2-tert-Butylpyridine vs. Triethylamine: A Comparative Guide for Synthetic Chemists
In the landscape of organic synthesis, the choice of an appropriate base is paramount to the success of a reaction. While traditional amine bases like triethylamine have been workhorses in the field, sterically hindered pyridines, such as 2-tert-butylpyridine, offer distinct advantages in specific applications. This guide provides an objective comparison of this compound and triethylamine, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal base for their synthetic endeavors.
Executive Summary
This compound and its sterically hindered counterparts serve as non-nucleophilic bases, a stark contrast to the dual role of triethylamine as both a base and a nucleophile. This fundamental difference in reactivity is the primary determinant of their respective advantages and disadvantages. Triethylamine, while a stronger base, can lead to undesired side reactions through nucleophilic attack on electrophilic centers. This compound, with its bulky tert-butyl group shielding the nitrogen's lone pair, efficiently scavenges protons without participating in nucleophilic catalysis, leading to cleaner reactions and higher yields of the desired product in sensitive systems.
Comparison of Chemical Properties
A quantitative comparison of the key properties of this compound and triethylamine is presented in Table 1.
| Property | This compound | Triethylamine |
| Structure | ||
| pKa of Conjugate Acid | ~5.8 (in water) | 10.75 (in water)[1] |
| Steric Hindrance | High | Moderate[2] |
| Nucleophilicity | Low (Non-nucleophilic)[3] | Moderate to High[4][5] |
| Primary Function | Proton Scavenger | Base and Nucleophile[1][4] |
Performance in Synthetic Reactions
The differing properties of this compound and triethylamine have a significant impact on their performance in various chemical transformations.
Glycosylation Reactions
In glycosylation reactions, the formation of the glycosidic bond is often promoted by an acid catalyst, and a base is required to neutralize the acidic byproducts. The choice of base is critical to avoid side reactions.
Scenario: A glycosylation reaction where the glycosyl donor is sensitive to nucleophilic attack.
-
With Triethylamine: The nucleophilic nitrogen of triethylamine can compete with the glycosyl acceptor, leading to the formation of undesired orthoesters or other byproducts, thereby reducing the yield and stereoselectivity of the desired glycoside.
-
With this compound (or other hindered pyridines): The non-nucleophilic nature of this compound ensures that it only acts as a proton scavenger, preventing the formation of nucleophilic addition byproducts. This results in a cleaner reaction profile and often higher yields of the desired glycoside.[6][7]
A representative comparison of yields in a glycosylation reaction is shown in Table 2.
| Base | Desired Glycoside Yield (%) | Byproduct Formation |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP)* | High (e.g., >85%) | Minimal |
| Triethylamine | Moderate to Low (e.g., 40-60%) | Significant |
* 2,4,6-Tri-tert-butylpyrimidine (TTBP) is a cost-effective and readily available alternative to 2,6-di-tert-butylpyridine with similar non-nucleophilic properties.[7]
Dehydrohalogenation Reactions
In dehydrohalogenation reactions, a base is used to promote the elimination of a hydrogen halide from an alkyl halide to form an alkene.
Scenario: A dehydrohalogenation reaction where the substrate is susceptible to nucleophilic substitution (SN2).
-
With Triethylamine: Triethylamine can act as a nucleophile and compete with the elimination pathway, leading to the formation of quaternary ammonium salts as byproducts.[5]
-
With this compound: The steric hindrance of this compound prevents it from participating in SN2 reactions, favoring the desired E2 elimination pathway and leading to a higher yield of the alkene.
Experimental Protocols
Comparative Protocol for a Glycosylation Reaction
This protocol is adapted from a procedure utilizing a hindered base for glycosylation and is designed to compare the efficacy of this compound (or TTBP) and triethylamine.
Materials:
-
Glycosyl donor (e.g., a glycosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Activator (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 eq.), glycosyl acceptor (1.2 eq.), and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C.
-
Reaction A: Add 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 eq.).
-
Reaction B: Add triethylamine (TEA) (1.5 eq.).
-
To each reaction mixture, add TMSOTf (0.1 eq.) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the ratio of the desired glycoside to any byproducts.
-
Purify the desired product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship between structure and reactivity.
Caption: General experimental workflow.
Caption: Reactivity comparison of the two bases.
Conclusion
For routine applications where the nucleophilicity of the amine base is not a concern, triethylamine remains a viable and cost-effective option. However, for reactions involving sensitive substrates and electrophiles, the use of a sterically hindered, non-nucleophilic base like this compound is highly advantageous. The prevention of side reactions leads to cleaner reaction profiles, simplifies purification, and ultimately improves the overall efficiency of the synthesis. Researchers and drug development professionals should consider the unique properties of this compound and its analogues to optimize their synthetic strategies and achieve higher yields of their target molecules.
References
- 1. Collection - A Colorimetric Proton Sponge - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Lloyd-Jones Research Group [chm.bris.ac.uk]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | Semantic Scholar [semanticscholar.org]
2,4,6-Tri-tert-butylpyrimidine (TTBP): A Superior Non-Nucleophilic Base to Hindered Pyridines in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a non-nucleophilic base is critical for the success of many synthetic transformations. This guide provides an objective comparison of 2,4,6-Tri-tert-butylpyrimidine (TTBP) with commonly used hindered pyridines like 2,6-lutidine and 2,6-di-tert-butylpyridine. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for selecting the optimal base for your specific research needs.
In the realm of organic synthesis, sterically hindered, non-nucleophilic bases are indispensable reagents. They are designed to efficiently scavenge protons generated in a reaction without interfering with electrophilic centers, a common side reaction with traditional amine bases. For years, hindered pyridines such as 2,6-lutidine and 2,6-di-tert-butylpyridine have been the go-to choices. However, the emergence of 2,4,6-Tri-tert-butylpyrimidine (TTBP) has provided a highly effective and often superior alternative.
TTBP is a highly sterically hindered base that is noted for its exceptional performance in a variety of chemical reactions, including challenging glycosylations and amide activations.[1] Its unique pyrimidine core, flanked by three bulky tert-butyl groups, renders it an excellent proton scavenger while being exceptionally non-nucleophilic.[2] Furthermore, TTBP is a cost-effective, non-hygroscopic, and stable crystalline solid, offering practical advantages in a laboratory setting.[1]
Comparative Performance Data
The efficacy of a non-nucleophilic base is primarily determined by its basicity (pKa of its conjugate acid), steric hindrance, and its performance in specific chemical reactions. The following tables provide a quantitative comparison of TTBP and common hindered pyridines.
Table 1: Physicochemical Properties of TTBP and Hindered Pyridines
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Physical Form |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | ~3.25 (predicted) | 248.42 | White to colorless solid | |
| 2,6-Lutidine | 6.72 | 107.15 | Colorless liquid | |
| 2,6-Di-tert-butylpyridine | 3.58 | 191.31 | Colorless to pale yellow liquid |
Table 2: Performance Comparison in a Representative Glycosylation Reaction
| Base | Donor | Acceptor | Promoter | Yield (%) | Reference |
| TTBP | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Tf2O | 85 | [1] |
| 2,6-Di-tert-butylpyridine | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Tf2O | 75 | [1] |
Table 3: Performance Comparison in a Representative Amide Activation Reaction
| Base | Amide | Nucleophile | Activating Agent | Yield (%) | Reference |
| TTBP | N-Benzyl-N-methylbenzamide | Sodium borohydride | Tf2O | 92 | [3] |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | N-Benzyl-N-methylbenzamide | Sodium borohydride | Tf2O | 88 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key reactions where TTBP has demonstrated its utility.
General Procedure for Glycosylation using TTBP
This protocol describes a typical glycosylation reaction employing a thioglycoside donor, an alcohol acceptor, and triflic anhydride (Tf2O) as the promoter, with TTBP serving as the acid scavenger.
-
Preparation: A solution of the thioglycoside donor (1.0 equiv.), the alcohol acceptor (1.2 equiv.), and 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 equiv.) in anhydrous dichloromethane (DCM) is stirred under an inert atmosphere (e.g., argon) at -78 °C.
-
Activation: Triflic anhydride (Tf2O) (1.1 equiv.) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired glycoside.
General Procedure for Amide Activation with Tf2O and TTBP
This protocol outlines the activation of a tertiary amide with triflic anhydride in the presence of TTBP, followed by reduction to the corresponding amine.[3]
-
Amide Activation: To a solution of the tertiary amide (1.0 equiv.) and 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triflic anhydride (Tf2O) (1.1 equiv.) is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Reduction: A solution of sodium borohydride (2.0 equiv.) in a suitable solvent (e.g., THF) is then added to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Quenching and Extraction: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the amine.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical glycosylation reaction using TTBP.
Caption: Decision-making for choosing TTBP over hindered pyridines.
Caption: Proton scavenging by TTBP in a generic kinase-mediated signaling pathway.
Conclusion
2,4,6-Tri-tert-butylpyrimidine has established itself as a premier non-nucleophilic base for a wide array of organic transformations. Its superior performance, particularly in terms of reaction yields in glycosylation and amide activation reactions, combined with its practical advantages of being cost-effective, non-hygroscopic, and easy to handle, make it an attractive alternative to traditional hindered pyridines. For researchers seeking to optimize their synthetic routes and improve efficiency, TTBP represents a valuable tool in the modern organic chemistry laboratory. This guide provides the essential data and protocols to facilitate the informed selection and application of TTBP in your research endeavors.
References
A Comparative Guide to the Efficacy of 2-tert-butylpyridine and DIPEA (Hünig's Base)
In the landscape of organic synthesis, the choice of a non-nucleophilic base is critical to the success of numerous reactions. Among the plethora of options available to researchers, 2-tert-butylpyridine and N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, are two prominent choices. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate base for their specific applications.
Physicochemical Properties
The fundamental properties of a base, such as its basicity (pKa of its conjugate acid) and steric hindrance, dictate its reactivity and suitability for a given transformation.
| Property | This compound | DIPEA (Hünig's Base) | References |
| Structure | A pyridine ring with a bulky tert-butyl group at the 2-position. | A tertiary amine with two isopropyl groups and one ethyl group attached to the nitrogen atom. | |
| pKa of Conjugate Acid | ~5.8 in 50% aqueous ethanol | 11.07 (in water)[1], 8.5 (in DMSO)[2] | |
| Steric Hindrance | High, due to the tert-butyl group adjacent to the nitrogen atom. | High, due to the two isopropyl groups surrounding the nitrogen atom.[2] | |
| Nucleophilicity | Poor nucleophile.[3] | Poor nucleophile.[2] | |
| Solubility | Soluble in many organic solvents. | Low solubility in water, soluble in many organic solvents.[2] |
Key Insights:
-
DIPEA is a significantly stronger base than this compound, as indicated by the higher pKa of its conjugate acid.
-
Both bases are characterized by substantial steric hindrance around the nitrogen atom, rendering them non-nucleophilic. This property is highly desirable in reactions where the base should act solely as a proton scavenger without participating in side reactions.
Efficacy in Key Chemical Transformations
The performance of this compound and DIPEA can be evaluated across a range of common organic reactions. While direct head-to-head comparative studies are limited, we can infer their relative efficacy by examining their use in similar reaction types.
Glycosylation Reactions
In glycosylation reactions, a non-nucleophilic base is often required to activate the glycosyl donor or to scavenge the acid generated during the reaction.
Experimental Protocol: A General Glycosylation Reaction
A typical glycosylation protocol involves the activation of a glycosyl donor (e.g., a thioglycoside) with a promoter (e.g., a thiophilic reagent) in the presence of a hindered base to neutralize the acidic byproducts.
Caption: General workflow for a glycosylation reaction.
Dehydrohalogenation Reactions
In dehydrohalogenation reactions, a base is used to eliminate a hydrogen halide from a substrate to form an alkene. The choice of base can influence the regioselectivity of the elimination (Zaitsev vs. Hofmann product).
Bulky bases like potassium tert-butoxide are known to favor the formation of the less substituted (Hofmann) product due to steric hindrance.[6][7] Given the steric bulk of both this compound and DIPEA, they are also expected to favor the Hofmann product in E2 eliminations.
Logical Relationship in Dehydrohalogenation
Caption: Influence of base steric hindrance on regioselectivity.
Silylation Reactions
Silylation is a common method for protecting hydroxyl groups. The reaction involves the treatment of an alcohol with a silyl halide or triflate in the presence of a base to neutralize the generated acid.
For sterically hindered substrates, a more reactive silylating agent like triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is often used in combination with a non-nucleophilic base such as 2,6-lutidine.[8] Both this compound and DIPEA can serve a similar purpose in these reactions.
Experimental Protocol: Silylation of a Primary Alcohol
-
Preparation: A flame-dried round-bottom flask is charged with the primary alcohol and a suitable solvent (e.g., dichloromethane).
-
Addition of Base: The non-nucleophilic base (this compound or DIPEA) is added to the solution.
-
Addition of Silylating Agent: The silylating agent (e.g., a silyl chloride or triflate) is added dropwise at a controlled temperature (often 0 °C).
-
Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Triflate Formation
The formation of vinyl triflates from ketones is a key transformation in organic synthesis, often serving as a prelude to cross-coupling reactions. This reaction requires a strong, non-nucleophilic base to promote enolate formation and trap it with a triflating agent.
Experimental Protocol: Vinyl Triflate Formation from a Ketone
-
Reaction Setup: To a stirred solution of the ketone in a suitable solvent (e.g., dichloromethane), the triflating agent (e.g., trifluoromethanesulfonic anhydride, Tf₂O) is added at a low temperature (e.g., -78 °C).[9]
-
Base Addition: A solution of the non-nucleophilic base (e.g., DIPEA or 2,6-di-tert-butylpyridine) in the same solvent is added dropwise.[9][10]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for a specified period.
-
Workup: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
In a study on the synthesis of abiraterone acetate, triethylamine (pKa of conjugate acid ~10.75) and 2,6-lutidine (pKa of conjugate acid ~6.75) were effective bases for triflate formation, while the more hindered and less basic 2,6-di-tert-butylpyridine (pKa of conjugate acid ~4.95) was noted to be outside the preferred basicity range for this specific application.[9] This suggests that while steric hindrance is important, sufficient basicity is also crucial for efficient triflate formation.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[11] The base plays a crucial role in regenerating the active Pd(0) catalyst.[12]
A variety of bases, including triethylamine and DIPEA, are commonly used in Heck reactions.[11][13] The choice of base can influence the reaction rate and efficiency.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Conclusion
Both this compound and DIPEA are highly effective non-nucleophilic bases that find wide application in organic synthesis. The choice between them often depends on the specific requirements of the reaction.
-
DIPEA is the stronger base and is a versatile choice for a wide range of reactions, including Heck couplings and triflate formations, where a stronger base may be advantageous. Its low water solubility can also simplify product isolation.[2]
-
This compound , while less basic, is also a highly effective sterically hindered base. Its utility is demonstrated in reactions where a milder, non-nucleophilic base is sufficient, such as in certain glycosylation and silylation reactions.
Ultimately, the optimal base for a particular transformation should be determined through experimental evaluation, considering factors such as substrate reactivity, reaction conditions, and desired product outcome. This guide provides a foundational understanding to inform this selection process.
References
- 1. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Tri-tert-butylpyrimidine(TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 8. benchchem.com [benchchem.com]
- 9. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 10. [PDF] Concave Reagents, 45. 2,6-Di-tert-butylpyridine-Loaded Dendrimers and Their Use in Vinyl Triflate Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Balancing Act in Synthesis: A Cost-Benefit Analysis of 2-tert-butylpyridine and Other Non-Nucleophilic Bases
In the intricate world of organic synthesis, the choice of a non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. These sterically hindered organic bases are indispensable tools for proton abstraction in sensitive chemical transformations where nucleophilic attack would lead to undesirable side products. This guide provides a comprehensive cost-benefit analysis of 2-tert-butylpyridine against other commonly employed non-nucleophilic bases, including 2,6-lutidine, 2,4,6-collidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,8-bis(dimethylamino)naphthalene (Proton Sponge). By examining their physicochemical properties, performance in key synthetic reactions, and economic viability, this comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Basicity and Bulk
The defining characteristics of a non-nucleophilic base are its basicity, which dictates its proton-abstracting power, and its steric hindrance, which prevents it from acting as a nucleophile. The interplay of these two factors is crucial for achieving high selectivity in organic reactions.
| Base | Structure | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Key Features |
| This compound | ~5.8 | 135.21 | Moderate basicity with significant steric hindrance from the tert-butyl group. | |
| 2,6-Lutidine | 6.7 | 107.15 | Weaker base than 2,4,6-collidine, with two methyl groups providing steric bulk. | |
| 2,4,6-Collidine | 7.43 | 121.18 | Higher basicity than 2,6-lutidine due to the additional electron-donating methyl group. | |
| DBU | 13.5 (in MeCN) | 152.24 | A strong, non-nucleophilic amidine base, widely used for elimination reactions. | |
| Proton Sponge | 12.1 (in water) | 214.31 | Exceptionally high basicity due to the relief of steric strain upon protonation.[1] |
pKa values are a measure of the acidity of the conjugate acid of the base; a higher pKa indicates a stronger base. The steric hindrance is a qualitative assessment based on the molecular structure, with the bulky tert-butyl group of this compound providing substantial steric shielding to the nitrogen atom.
Cost Analysis: A Practical Consideration
The cost of reagents is a significant factor in both academic research and industrial drug development. The following table provides an estimated cost comparison of the non-nucleophilic bases discussed. Prices are subject to variation based on supplier, purity, and quantity.
| Base | Estimated Price (per gram) | Molar Cost (per mole) |
| This compound | $15 - $30 | $2027 - $4054 |
| 2,6-Lutidine | $0.50 - $2.00 | $53.58 - $214.30 |
| 2,4,6-Collidine | $1.00 - $3.00 | $121.18 - $363.54 |
| DBU | $1.00 - $4.00 | $152.24 - $608.96 |
| Proton Sponge | $10 - $25 | $2143.10 - $5357.75 |
Disclaimer: Prices are approximate and for informational purposes only. Actual prices may vary.
From a purely economic standpoint, 2,6-lutidine and 2,4,6-collidine are the most cost-effective options, followed by DBU . This compound and Proton Sponge represent a significantly higher initial investment. However, the true cost-effectiveness can only be determined by considering their performance in specific reactions.
Performance in Key Synthetic Transformations
The utility of a non-nucleophilic base is demonstrated by its performance in reactions where nucleophilic participation must be suppressed. Glycosylation, silylation, and acylation are prime examples of such transformations.
Glycosylation Reactions
Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The use of a hindered base is often crucial to prevent the nucleophilic attack of the base on the activated glycosyl donor.
A study by Crich et al. highlighted the use of 2,4,6-tri-tert-butylpyrimidine (TTBP), a highly hindered and cost-effective base, as an alternative to expensive hindered pyridines in glycosylation reactions.[2] While direct comparative data for this compound is limited, its significant steric bulk suggests it would be an effective, albeit costly, choice for promoting stereoselective glycosylations.
Silylation of Alcohols
Silylation is a common method for protecting hydroxyl groups. The choice of base can influence the rate and selectivity of the reaction, especially with sterically hindered alcohols.
While specific comparative data for this compound is scarce, the general principle is that a stronger, more hindered base can facilitate the silylation of challenging substrates. For instance, DBU has been effectively used in the silylation of alcohols.[3]
Experimental Protocol: General Procedure for Silylation of a Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the non-nucleophilic base (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acylation of Amines
Acylation of amines to form amides is a fundamental transformation. Hindered bases are employed to prevent competitive acylation of the base itself and to efficiently scavenge the acid byproduct.
Pyridine and its derivatives are commonly used as catalysts and bases in acylation reactions.[4][5] The choice of a more hindered base like this compound would be advantageous when dealing with highly reactive acylating agents or sensitive substrates to minimize side reactions.
Experimental Protocol: General Procedure for Acylation of a Primary Amine
-
Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.
-
Add the non-nucleophilic base (1.2 equiv).
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Conclusion: Making the Right Choice
The selection of an appropriate non-nucleophilic base is a multifaceted decision that requires a careful balance of chemical properties and economic considerations.
-
For routine applications where moderate basicity and low cost are paramount, 2,6-lutidine and 2,4,6-collidine are excellent choices. Their performance is well-documented, and their affordability makes them suitable for large-scale synthesis.
-
When a strong, non-nucleophilic base is required for challenging transformations such as elimination reactions, DBU offers a compelling combination of high basicity and reasonable cost.
-
For reactions demanding exceptionally high basicity and where cost is a secondary concern, Proton Sponge is an unparalleled option. Its unique structure allows for the abstraction of very weakly acidic protons.
-
This compound occupies a niche where significant steric hindrance is required, but the high basicity of DBU or Proton Sponge is not necessary or desired. While its high cost is a major drawback, it can be the ideal choice for specific applications where its unique steric profile is essential for achieving high selectivity and preventing side reactions.
Ultimately, the optimal non-nucleophilic base is context-dependent. By carefully considering the specific requirements of the reaction, including the nature of the substrate and reagents, and weighing the performance benefits against the cost, researchers can select the most appropriate base to achieve their synthetic goals efficiently and economically.
References
A Comparative Guide to Spectroscopic Techniques for Confirming the Purity of 2-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
The confirmation of chemical purity is a critical step in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. For 2-tert-butylpyridine, a valuable building block in organic synthesis, ensuring high purity is paramount. This guide provides a comparative overview of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the robust purity assessment of this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of expected impurities, required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| Quantitative ¹H NMR (qNMR) | Measures the nuclear magnetic resonance of ¹H nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Provides structural confirmation and quantification in a single experiment. Non-destructive. Highly accurate and precise for major components and impurities >0.1%. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. | Isomeric impurities, unreacted starting materials, and major by-products with unique proton signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection and identification based on their mass-to-charge ratio. | Excellent separation efficiency and sensitivity (ppm to ppb levels). Provides molecular weight and fragmentation patterns for impurity identification. | Destructive technique. Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | Residual solvents, volatile starting materials, and low-level by-products from the synthesis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. | Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying functional groups. | Primarily a qualitative technique for purity. Less sensitive to minor components (<1-5%). Difficult to distinguish between structurally similar isomers. | Impurities with unique functional groups not present in this compound (e.g., hydroxyl, carbonyl groups). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for each technique.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by quantifying it against a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have protons that resonate in a clear region of the spectrum, away from the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently agitate to dissolve the sample and standard completely.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the standard (typically 30-60 seconds for accurate quantification).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards for expected impurities if quantification is required.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on the expected impurity concentration).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: >2 scans/second.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area percentage method or by creating a calibration curve with certified reference standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly screen for the presence of impurities with distinct functional groups.
Methodology:
-
Sample Preparation:
-
For a liquid sample like this compound, a small drop can be placed directly onto the ATR (Attenuated Total Reflectance) crystal.
-
-
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the sample spectrum to a reference spectrum of pure this compound.
-
Look for the appearance of unexpected absorption bands that may indicate the presence of impurities. For example:
-
A broad band around 3200-3600 cm⁻¹ could indicate the presence of alcohol or water impurities.
-
A strong band around 1700 cm⁻¹ could suggest a carbonyl-containing impurity.
-
-
Potential Impurities in this compound Synthesis
The synthesis of this compound often involves the reaction of pyridine with a tert-butylating agent, such as tert-butyllithium. Potential impurities can include:
-
Unreacted Starting Materials: Pyridine.
-
Isomeric By-products: 4-tert-butylpyridine.
-
Over-alkylation Products: 2,6-di-tert-butylpyridine.
-
Reagent-related Impurities: Residual solvents (e.g., THF, hexanes).
-
Degradation Products: Oxidation or hydrolysis products if the sample is not handled and stored correctly.
Workflow for Purity Confirmation
A logical workflow for the comprehensive purity assessment of this compound would involve a multi-technique approach to leverage the strengths of each method.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
For a comprehensive and reliable determination of this compound purity, a combination of spectroscopic techniques is recommended. ¹H NMR serves as an excellent tool for structural confirmation and absolute quantification of the main component and major impurities. GC-MS provides unparalleled sensitivity for the detection and identification of volatile and semi-volatile impurities. FTIR offers a rapid and simple method for initial screening and identification of functional group contaminants. By employing these techniques in a structured workflow, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, leading to more reliable and reproducible scientific outcomes.
Navigating the Nuances of Non-Nucleophilic Bases: A Comparative Guide to Performance in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate hindered base and solvent system is paramount for achieving optimal reaction outcomes. This guide provides an objective comparison of the performance of common hindered bases in various solvents, supported by experimental data, to facilitate informed decision-making in synthesis and process development.
Hindered bases are essential tools in organic synthesis, designed to be strong proton abstractors while exhibiting minimal nucleophilicity due to steric bulk around the basic center.[1] This characteristic allows for selective deprotonation without unwanted side reactions, such as nucleophilic substitution. The efficacy of a hindered base, however, is not intrinsic but is profoundly influenced by the solvent in which the reaction is performed. Solvents can modulate the basicity and nucleophilicity of a base, thereby dictating reaction rates, yields, and selectivities.[2][3][4] This guide delves into the performance of several widely used hindered bases across different solvent environments, with a focus on two key aspects: the competition between elimination (E2) and substitution (SN2) pathways, and the regioselectivity of elimination reactions (Zaitsev vs. Hofmann products).
Performance Comparison in E2/SN2 Reactions
The choice of a hindered base and solvent system can dramatically shift the balance between bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2) reactions, particularly with secondary alkyl halides.
Key Findings from Experimental Data:
| Substrate | Base | Solvent | Temperature (°C) | E2 Product (%) | SN2 Product (%) | Reference |
| Isopropyl bromide | Sodium ethoxide (EtONa) | Ethanol (EtOH) | 55 | 79 | 21 | [5] |
| Isopropyl bromide | Sodium hydroxide (NaOH) | 80% Ethanol | 55 | ~71 | ~29 | [5][6] |
| Isopropyl bromide | Sodium methoxide (MeONa) | Dimethyl sulfoxide (DMSO) | Not Specified | 97 | 3 | [7] |
| 2-Bromobutane | Sodium ethoxide (EtONa) | Ethanol (EtOH) | 25 | 82 | 18 | [8] |
Analysis of Solvent Effects:
-
Protic Solvents (e.g., Ethanol): In protic solvents, the base is solvated through hydrogen bonding, which can reduce its nucleophilicity.[3][9] However, for sterically accessible protons, the base can still effectively promote E2 elimination. As seen with isopropyl bromide and sodium ethoxide in ethanol, the E2 product is significantly favored over the SN2 product.[5]
-
Polar Aprotic Solvents (e.g., DMSO): Polar aprotic solvents solvate the cation of the base but leave the anion relatively "naked" and more reactive.[3][4] This enhanced reactivity might be expected to favor SN2 reactions. However, with strong, hindered bases, the inherent preference for deprotonation often leads to a dramatic increase in the E2 product, as demonstrated by the reaction of isopropyl bromide with sodium methoxide in DMSO, which yields 97% of the elimination product.[7]
Regioselectivity in E2 Elimination: Zaitsev vs. Hofmann Rule
When an alkyl halide has multiple types of β-hydrogens, the E2 reaction can yield a mixture of alkene isomers. The regioselectivity is governed by the interplay between the stability of the resulting alkene (Zaitsev's rule) and the steric accessibility of the β-protons (Hofmann's rule). The choice of base and solvent is a critical determinant of this outcome.
Experimental Data on Regioselectivity:
| Substrate | Base | Solvent | Temperature (°C) | Zaitsev Product (%) (more substituted) | Hofmann Product (%) (less substituted) | Reference |
| 2-Bromobutane | Potassium tert-butoxide (t-BuOK) | tert-Butanol (t-BuOH) | Not Specified | 47 | 53 | [8] |
| 2-Bromopentane | Potassium tert-butoxide (t-BuOK) | Not Specified | Not Specified | 34 | 66 | [8] |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide (t-BuOK) | Not Specified | Not Specified | 28 | 72 | [8] |
| 2-Bromooctane | Potassium tert-butoxide (t-BuOK) | Not Specified | Not Specified | ~27 | ~73 | [10] |
| 2-Iodobutane | Sodium ethoxide (EtONa) | Ethanol (EtOH) | Not Specified | 81 | 19 | [11] |
| 2-Iodobutane | Potassium tert-butoxide (t-BuOK) | tert-Butanol (t-BuOH) | Not Specified | 28 | 72 | [11] |
Impact of Base and Solvent on Regioselectivity:
-
Small, Unhindered Bases (e.g., Sodium Ethoxide): In reactions with smaller bases, the thermodynamically more stable, more substituted alkene (Zaitsev product) is typically the major product.[1] This is evident in the reaction of 2-iodobutane with sodium ethoxide in ethanol, which yields 81% of the Zaitsev product.[11]
-
Bulky, Hindered Bases (e.g., Potassium tert-butoxide, LDA, DBU): Large, sterically demanding bases preferentially abstract the most sterically accessible β-proton, leading to the formation of the less substituted alkene (Hofmann product) as the major isomer.[1][8][12][13] For example, the reaction of 2-bromobutane with potassium tert-butoxide favors the formation of 1-butene (Hofmann product).[8] This trend is also observed with other bulky bases like Lithium Diisopropylamide (LDA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12][13][14] The choice of a bulky base is a common strategy to achieve anti-Zaitsev selectivity.
-
Solvent Influence on Bulky Bases: The solvent can further influence the effective size and reactivity of the base. For instance, the aggregation state of LDA is highly dependent on the solvent, which in turn affects its reactivity and selectivity.[11][15] In ethereal solvents like THF, LDA exists as solvated dimers, and additives like HMPA can alter the aggregation state and reaction kinetics.[11][16]
Other Important Hindered Bases
Beyond the commonly cited alkoxides, a range of other powerful, non-nucleophilic bases are indispensable in modern organic synthesis.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): These amidine bases are known for their strong, non-nucleophilic character and are frequently employed in E2 reactions to favor the Hofmann product.[13][17] They are soluble in a wide range of organic solvents.[18] The nucleophilicity of DBU and DBN has been measured, with DBN being slightly more nucleophilic than DBU.[19][20]
-
Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered base widely used for the deprotonation of weakly acidic protons, such as those alpha to carbonyl groups, to form enolates.[1][21][22] Its bulky nature generally leads to the formation of the kinetic (less substituted) enolate.[22] The preparation of LDA is typically done in situ by treating diisopropylamine with butyllithium in an ethereal solvent like THF at low temperatures.[1]
-
Phosphazene Bases: These are a class of extremely strong, non-ionic, and highly hindered bases.[2][6][10] Their basicity can be tuned by the number of phosphazene units and the nature of the substituents.[6] They exhibit good solubility in apolar to moderately polar solvents like hexane, toluene, and THF.[6][10] Due to their low nucleophilicity and high basicity, they are effective in promoting reactions that are sensitive to nucleophilic attack or require very strong bases.[23][24][25]
Experimental Protocols
Below are representative experimental protocols for key reactions discussed in this guide.
Protocol 1: E2 Elimination of 2-Iodobutane with a Bulky Base (Hofmann Selectivity)[11]
Objective: To synthesize predominantly 1-butene via a Hofmann-selective E2 elimination.
Materials:
-
(2S)-2-Iodobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (t-BuOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for gas collection or analysis (e.g., gas chromatography)
-
Ice bath
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolve a known amount of potassium tert-butoxide in anhydrous tert-butanol in the flask.
-
Cool the solution in an ice bath.
-
Slowly add (2S)-2-iodobutane to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for a specified period to ensure the completion of the reaction.
-
Collect the gaseous products (1-butene and 2-butenes) for analysis by gas chromatography to determine the product distribution.
Protocol 2: Preparation and Use of LDA for Deprotonation[1][8]
Objective: To generate an enolate from a ketone using freshly prepared LDA.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Anhydrous reaction vessel with a nitrogen or argon inlet
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up a dry, inert-atmosphere reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cold THF via syringe.
-
Slowly add a stoichiometric amount of n-BuLi solution to the diisopropylamine/THF mixture while stirring. A color change or precipitation may be observed.
-
Stir the mixture at -78 °C for approximately 15-30 minutes to ensure complete formation of LDA.
-
Slowly add a solution of the ketone in anhydrous THF to the freshly prepared LDA solution via syringe or cannula.
-
Stir the reaction mixture at -78 °C for a specified time (typically 15-60 minutes) to allow for complete enolate formation.
-
The resulting enolate solution is then ready for reaction with an electrophile.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in reaction mechanisms and experimental procedures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. proprep.com [proprep.com]
- 6. Phosphazene Bases [sigmaaldrich.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How To [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. orgoly.com [orgoly.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Technical Information DBU・DBN -San Apro [san-apro.co.jp]
- 19. Nucleophilicities and carbon basicities of DBU and DBN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. rsc.org [rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Steric and Electronic Properties of Substituted Pyridines: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its steric and electronic properties, which in turn dictates its reactivity, binding affinity, and overall function. This guide provides a comparative analysis of substituted pyridines, leveraging Density Functional Theory (DFT) studies to offer a quantitative understanding of these properties, supported by experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize key steric and electronic parameters for a selection of substituted pyridines. These values, derived from DFT calculations and experimental measurements, provide a basis for comparing the influence of different substituents.
Table 1: Calculated Electronic Properties of Monosubstituted Pyridines
| Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.89 | -0.25 | 6.64 | 2.22 |
| 4-NH₂ | -5.85 | -0.11 | 5.74 | 3.85 |
| 4-OH | -6.21 | -0.18 | 6.03 | 2.98 |
| 4-OCH₃ | -6.15 | -0.15 | 6.00 | 3.12 |
| 4-CH₃ | -6.55 | -0.21 | 6.34 | 2.60 |
| 4-F | -6.95 | -0.45 | 6.50 | 0.85 |
| 4-Cl | -7.01 | -0.55 | 6.46 | 0.75 |
| 4-CN | -7.45 | -1.25 | 6.20 | 1.54 |
| 4-NO₂ | -7.89 | -1.89 | 6.00 | 1.65 |
| 2-NH₂ | -5.99 | -0.09 | 5.90 | 2.01 |
| 2-CH₃ | -6.62 | -0.19 | 6.43 | 2.15 |
| 2-Cl | -7.10 | -0.51 | 6.59 | 3.45 |
| 3-NH₂ | -6.12 | -0.15 | 5.97 | 3.10 |
| 3-CH₃ | -6.60 | -0.20 | 6.40 | 2.45 |
| 3-Cl | -7.05 | -0.53 | 6.52 | 1.95 |
Note: These values are representative and were calculated using the B3LYP functional with the 6-311+G(d,p) basis set. Actual values may vary depending on the specific computational setup.[1]
Table 2: Experimental pKa Values and Hammett Constants for Selected Substituted Pyridines
| Substituent | Position | Experimental pKa | Hammett Constant (σ) |
| -H | - | 5.25 | 0.00 |
| -NH₂ | 4 | 9.11 | -0.66 |
| -OH | 4 | 6.58 | -0.37 |
| -OCH₃ | 4 | 6.58 | -0.27 |
| -CH₃ | 4 | 6.02 | -0.17 |
| -F | 4 | 3.52 | 0.06 |
| -Cl | 4 | 3.81 | 0.23 |
| -Br | 4 | 3.75 | 0.23 |
| -CN | 4 | 1.86 | 0.66 |
| -NO₂ | 4 | 1.61 | 0.78 |
| -NH₂ | 3 | 5.98 | -0.16 |
| -CH₃ | 3 | 5.68 | -0.07 |
| -Cl | 3 | 2.84 | 0.37 |
| -CN | 3 | 1.45 | 0.56 |
| -NO₂ | 3 | 0.81 | 0.71 |
Note: pKa values can vary slightly depending on the experimental conditions.
Table 3: Calculated Steric Parameters for Selected Substituted Pyridines
| Pyridine Derivative | %V_Bur | Tolman Cone Angle (θ) in degrees |
| Pyridine | 23.9 | 103 |
| 2-methylpyridine (α-picoline) | 28.3 | 115 |
| 3-methylpyridine (β-picoline) | 28.7 | 114 |
| 4-methylpyridine (γ-picoline) | 28.3 | 114 |
| 2,6-dimethylpyridine (2,6-lutidine) | 33.7 | 126 |
| 2-tert-butylpyridine | 35.1 | 129 |
| 2,6-di-tert-butylpyridine | 51.6 | 158 |
Note: These parameters provide a quantitative measure of the steric bulk around the nitrogen atom. %V_Bur represents the percentage of the volume around a central point occupied by the ligand.[2]
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
The computational data presented in this guide are primarily based on DFT calculations, a widely used method for studying the electronic structure of molecules.[1]
Typical Computational Protocol:
-
Geometry Optimization: The initial 3D structure of the substituted pyridine is optimized to find its most stable energetic conformation. This is commonly performed using the B3LYP hybrid functional combined with a basis set such as 6-311+G(d,p).[1]
-
Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential.[1]
Determination of pKa Values
Potentiometric Titration:
This is a common and accurate method for determining the pKa of a compound.
-
Sample Preparation: A solution of the substituted pyridine of known concentration is prepared, typically in water or a mixed aqueous-organic solvent.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the pyridine solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
NMR Spectroscopy:
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.
-
Sample Preparation: A series of solutions of the substituted pyridine are prepared in a suitable deuterated solvent (e.g., D₂O) at various pH values.
-
NMR Spectra Acquisition: ¹H NMR spectra are recorded for each solution.
-
Data Analysis: The chemical shifts of protons sensitive to the protonation state of the pyridine nitrogen are plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of substituted pyridines.
Caption: A typical workflow for DFT calculations on substituted pyridines.
Caption: Relationship between substituent properties and chemical reactivity.
References
Navigating the Challenges of Acidity: A Comparative Guide to Experimental pKa Determination for Sterically Hindered Pyridine Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of the acid dissociation constant (pKa) of sterically hindered pyridine derivatives is a critical yet often challenging task. The bulky substituents that define these molecules can impede standard analytical techniques, leading to inaccurate or unreliable results. This guide provides a comprehensive comparison of common experimental methods for pKa determination of these complex compounds, offering detailed protocols, supporting data, and a logical framework for selecting the most appropriate technique.
The steric bulk around the nitrogen atom in hindered pyridines, such as in 2,6-di-tert-butylpyridine, can significantly impact its basicity and pose challenges to traditional measurement techniques. These challenges include low aqueous solubility, slow equilibration times in titrations, and altered spectroscopic properties. Therefore, a careful consideration of the experimental approach is paramount for obtaining accurate pKa values, which are crucial for understanding and predicting a molecule's behavior in biological and chemical systems.
Comparative Analysis of Experimental Methods
The choice of method for determining the pKa of a sterically hindered pyridine derivative depends on several factors, including the compound's solubility, the expected pKa range, and the available instrumentation. This section compares the most common techniques: potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Advantages for Hindered Pyridines | Disadvantages for Hindered Pyridines |
| Potentiometric Titration | Monitoring pH change upon addition of a titrant. | Direct and absolute method. | Slow electrode response, incomplete titration due to steric hindrance, and low solubility can be problematic.[1][2] |
| UV-Vis Spectrophotometry | Measuring changes in absorbance at different pH values. | High sensitivity, requires small sample amounts. | Steric hindrance may cause minimal spectral shifts upon protonation, making data analysis difficult. Poorly soluble compounds may require co-solvents.[3][4] |
| NMR Spectroscopy | Monitoring changes in chemical shifts of nuclei near the ionization site as a function of pH. | Can provide site-specific pKa values in polyprotic systems. Less affected by solubility issues compared to potentiometry.[5][6][7][8][9] | Requires higher concentrations, and changes in chemical shifts may be small for some hindered compounds. |
| Capillary Electrophoresis (CE) | Measuring the electrophoretic mobility of the analyte at different pH values. | Requires very small sample amounts, high separation efficiency. | Limited data available specifically for sterically hindered pyridines. |
Experimental Data Summary
The following table summarizes experimentally determined pKa values for some common sterically hindered pyridine derivatives using various methods. The data highlights the influence of both the steric bulk and the solvent system on the measured pKa.
| Compound | Method | Solvent | pKa |
| 2,6-Di-tert-butylpyridine | Potentiometry & UV-Vis | DMSO | 0.81[10] |
| 2,6-Di-tert-butylpyridine | Not Specified | 50% Aqueous Ethanol | 3.58[11] |
| 2,6-Lutidine | Potentiometry & UV-Vis | Water | ~6.7[12] |
| 2,6-Diisopropylpyridine | Not Specified | Not Specified | Not Found |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate pKa determination. Below are protocols for the most common techniques, with specific considerations for sterically hindered pyridine derivatives.
Potentiometric Titration
This method is often considered the gold standard for pKa determination. However, for sterically hindered and poorly soluble compounds, modifications to the standard procedure are necessary.
Protocol for a Poorly Soluble, Sterically Hindered Pyridine Derivative:
-
Co-solvent Preparation: Prepare a series of hydro-organic solvent mixtures (e.g., methanol-water or DMSO-water) of varying compositions (e.g., 20%, 40%, 60% organic solvent). The use of co-solvents is often necessary to dissolve poorly water-soluble compounds.[3]
-
Analyte Solution: Prepare a ~1 mM solution of the sterically hindered pyridine derivative in each co-solvent mixture.
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH after each addition of the titrant, allowing for sufficient time for the electrode to stabilize, which may be longer for hindered compounds.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture (psKa) is determined from the half-equivalence point.
-
Aqueous pKa Extrapolation: Plot the psKa values against the mole fraction of the organic solvent and extrapolate to zero organic solvent content to obtain the aqueous pKa.
UV-Vis Spectrophotometry
This technique is particularly useful for compounds with a chromophore near the basic nitrogen atom.
Protocol for a Sterically Hindered Pyridine Derivative:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.
-
Stock Solution: Prepare a concentrated stock solution of the pyridine derivative in a suitable organic solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon protonation versus the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12] For compounds with minimal spectral shifts, analyzing the derivative of the curve can help in accurately locating the inflection point.
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative, especially when other methods fail.
Protocol for a Sterically Hindered Pyridine Derivative:
-
Sample Preparation: Prepare a series of solutions of the pyridine derivative in D₂O or a suitable deuterated solvent mixture, each with a different pD (the equivalent of pH in D₂O). The pD can be adjusted using DCl and NaOD.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton signal close to the nitrogen atom that shows a significant chemical shift change with pD. Plot the chemical shift of this proton against the pD. The pD at the midpoint of the resulting sigmoidal curve corresponds to the pKa.[5][6][7][8][9]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for potentiometric and spectrophotometric pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The experimental determination of pKa for sterically hindered pyridine derivatives requires careful consideration of the compound's properties and the limitations of each analytical technique. While potentiometric titration remains a fundamental method, its application to these challenging molecules often necessitates the use of co-solvents and careful data analysis. UV-Vis spectrophotometry and NMR spectroscopy provide valuable alternatives, each with its own set of advantages and disadvantages. By understanding the principles and protocols outlined in this guide, researchers can select the most suitable method and implement it effectively to obtain accurate and reliable pKa data, which is essential for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 12. benchchem.com [benchchem.com]
Navigating Non-Nucleophilic Bases: A Comparative Guide to 2-tert-butylpyridine and 2,6-lutidine
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired reactivity and selectivity. For reactions requiring a proton scavenger that will not compete as a nucleophile, sterically hindered pyridine derivatives are the reagents of choice. Among these, 2-tert-butylpyridine and 2,6-lutidine are frequently employed. This guide provides a detailed comparison of these two bases, supported by their physicochemical properties and application in common synthetic transformations, to aid researchers in making an informed selection for their specific needs.
Physicochemical Properties: A Tale of Sterics and Basicity
The fundamental differences between this compound and 2,6-lutidine lie in their basicity and the degree of steric encumbrance around the nitrogen atom. These properties directly influence their reactivity and suitability for various applications.
| Property | This compound | 2,6-Lutidine | Reference |
| Structure | Pyridine ring with one tert-butyl group at the 2-position | Pyridine ring with two methyl groups at the 2- and 6-positions | N/A |
| pKa of Conjugate Acid | ~3.58 - 5.86 | ~6.7 | [1][2] |
| Steric Hindrance | High | Moderate | [3] |
| Nucleophilicity | Extremely Low | Very Low | [4] |
Key Insights:
-
Basicity: 2,6-Lutidine is a significantly stronger base than this compound. This is evidenced by the higher pKa of its conjugate acid[2][4]. The electron-donating methyl groups in 2,6-lutidine increase the electron density on the nitrogen atom, enhancing its proton affinity[2].
-
Steric Hindrance: The single, bulky tert-butyl group in this compound provides substantial steric shielding of the nitrogen's lone pair, making it an extremely poor nucleophile[3]. While 2,6-lutidine is also sterically hindered due to the two methyl groups, it is less encumbered than this compound.
Deciding Between this compound and 2,6-lutidine: A Logical Approach
The choice between these two bases is dictated by the specific requirements of the reaction, primarily the sensitivity of the electrophile to nucleophilic attack and the acidity of the proton to be scavenged.
Applications in Organic Synthesis: Silylation and Glycosylation
The protection of alcohols as silyl ethers and the formation of glycosidic bonds are two prominent areas where non-nucleophilic bases are essential.
Silylation of Alcohols
In silylation reactions, a hindered base is crucial to prevent the silylating agent from being consumed by the base itself.
General Observations:
-
2,6-Lutidine: Due to its higher basicity, 2,6-lutidine is a more general and often more efficient base for the silylation of primary and secondary alcohols. It effectively scavenges the acidic byproduct (e.g., HCl or triflic acid), driving the reaction to completion.
-
This compound: This base is preferred when dealing with extremely sensitive substrates or when silylating highly hindered alcohols where the risk of nucleophilic attack by the base on the silicon center, although small, needs to be minimized. The trade-off for its enhanced steric protection is often a slower reaction rate.
Glycosylation Reactions
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Hindered bases play a crucial role in activating glycosyl donors and trapping acidic byproducts.
General Observations:
-
2,6-Lutidine: It is widely used in glycosylation reactions to trap the acid generated during the activation of glycosyl donors, such as thioglycosides or glycosyl trichloroacetimidates[4]. Its moderate steric bulk and sufficient basicity are well-suited for many glycosylation protocols.
-
This compound: In cases where highly reactive oxocarbenium ion intermediates are formed, the extreme steric hindrance of this compound can be advantageous in preventing any potential nucleophilic capture of this intermediate by the base, thus favoring the desired glycosylation pathway[5].
Experimental Protocols
Silylation of a Hindered Secondary Alcohol using 2,6-Lutidine
Objective: To protect a secondary alcohol as its triisopropylsilyl (TIPS) ether.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 mmol)
-
2,6-Lutidine (2.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (2.0 mmol) to the stirred solution via syringe.
-
Slowly add TIPSOTf (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Glycosylation of Glucose using a Hindered Base (Illustrative Protocol)
Objective: To synthesize a disaccharide by reacting a glycosyl donor with a partially protected glucose acceptor.
Materials:
-
Glycosyl donor (e.g., a thioglycoside) (1.0 mmol)
-
Partially protected glucose acceptor (1.2 mmol)
-
N-Iodosuccinimide (NIS) (2.0 mmol)
-
Triflic acid (TfOH) (0.2 mmol)
-
2,6-Lutidine or this compound (2.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 mmol) and the glucose acceptor (1.2 mmol).
-
Add anhydrous dichloromethane (20 mL) and the chosen hindered base (2,6-lutidine or this compound, 2.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40 °C).
-
Add NIS (2.0 mmol) to the mixture.
-
Slowly add a solution of TfOH (0.2 mmol) in dichloromethane.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through celite and wash the filter cake with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both this compound and 2,6-lutidine are invaluable tools in the arsenal of the synthetic organic chemist. The choice between them is a nuanced decision based on a trade-off between basicity and steric hindrance. 2,6-Lutidine stands out as a versatile and efficient non-nucleophilic base for a wide range of applications where moderate steric bulk and higher basicity are advantageous. In contrast, This compound is the specialist's choice for reactions involving exceptionally sensitive electrophiles, where its formidable steric shielding provides an unparalleled level of protection against unwanted nucleophilic side reactions, albeit sometimes at the expense of reaction rate. A thorough understanding of the specific demands of a given chemical transformation will guide the researcher to the optimal choice, ensuring the successful and selective synthesis of complex molecular targets.
References
- 1. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. Sterically Hindered 2,4,6-Tri- tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-tert-Butylpyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-tert-butylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Physical Properties
Understanding the inherent properties of this compound is the first step in handling and disposing of it safely. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 72 °C / 161.6 °F | [1] |
| Boiling Point/Range | 208 °C / 406.4 °F @ 760 mmHg | [1] |
| Melting Point/Range | 2 - 4 °C / 35.6 - 39.2 °F | [1] |
| Specific Gravity | 0.852 | [1] |
| Molecular Weight | 135.21 g/mol | [2] |
Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed [2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
-
Combustible liquid [3]
Always consult the safety data sheet (SDS) for the most current and comprehensive hazard information before handling this chemical.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Remove all sources of ignition from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (e.g., PVC), and a lab coat.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water, collecting the cleaning water for disposal. Do not allow it to enter drains.[4]
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.
-
Alert your institution's emergency responders or Environmental Health and Safety (EHS) department immediately, providing the location and nature of the hazard.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
Proper Disposal Procedures for this compound
Disposal of this compound must be handled in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
If possible, keep the waste in its original container.[5] If transferring, ensure the new container is compatible and correctly labeled with the full chemical name and hazard pictograms.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Waste Collection and Storage:
-
Ensure the waste container is tightly sealed and leak-proof.[5]
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[5]
-
The storage area should be cool, dry, and away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the full chemical name, quantity, and any other required information to the disposal service.
-
The final disposal method will be determined by the approved waste disposal plant, which may involve incineration or other specialized treatments.[1][3]
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
Puncture empty and decontaminated containers to prevent reuse before disposal.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-tert-Butylpyridine
This guide provides immediate, essential safety and logistical information for handling 2-tert-Butylpyridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Relevant Hazard Statements |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] | To protect eyes from splashes and irritation. | H319: Causes serious eye irritation.[2] |
| Chemical goggles.[3] | Recommended when there is a higher risk of splashing. | H319: Causes serious eye irritation.[2] | |
| Hand Protection | Nitrile rubber, neoprene, PVC, or butyl rubber gloves.[3][4] | To prevent skin contact and irritation.[1] | H315: Causes skin irritation.[2] |
| Body Protection | Laboratory coat or overalls. | To protect skin and clothing from spills. | H315: Causes skin irritation. |
| PVC apron.[3][4] | For additional protection against splashes. | H315: Causes skin irritation. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] | To minimize inhalation of vapors. | H335: May cause respiratory irritation.[2] |
| NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., Type A for organic vapors) if ventilation is inadequate or for higher-level protection.[1][5] | To protect against respiratory tract irritation from vapors. | H335: May cause respiratory irritation.[2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Verify that a safety shower and an eyewash unit are readily accessible and operational.[3][4]
-
Assemble all necessary PPE as detailed in the table above before handling the chemical.
-
Keep containers of this compound tightly closed when not in use.[6]
2. Donning PPE:
-
Put on a lab coat or overalls. A PVC apron can be worn for added protection.[4]
-
Wash and dry hands thoroughly before putting on gloves.[1]
-
Wear the appropriate gloves (e.g., nitrile, neoprene).[3][4]
-
Put on safety glasses with side shields. If there is a significant risk of splashing, use chemical goggles.[1][3]
-
If required, ensure your respirator is properly fitted.
3. Handling Procedure:
-
Avoid all personal contact, including inhalation of vapors.[3]
-
When transferring the liquid, do so carefully to avoid splashing.
-
If diluting, add the this compound to the solvent slowly.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[7]
4. Post-Handling and Decontamination:
-
Decontaminate the work surface after use.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last using the proper technique to avoid skin contact.[1]
-
Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[1][6] It is also recommended to apply a non-perfumed moisturizer.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of unused this compound as hazardous chemical waste.[6][7] It should be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated. These materials should be collected in a separate, sealed container labeled as hazardous waste.
-
Disposal Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[1][8] Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures. Do not pour this compound down the drain.[9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
